molecular formula C14H23ClN2O3 B3087365 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride CAS No. 1173023-60-3

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride

Cat. No.: B3087365
CAS No.: 1173023-60-3
M. Wt: 302.8 g/mol
InChI Key: KQVXQLNBEHFJNR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2O3 and its molecular weight is 302.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXQLNBEHFJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Comprehensive Technical Guide to Trimetazidine Impurity A: Structural Characterization, Analytical Profiling, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is a highly effective anti-ischemic metabolic agent widely prescribed for the management of angina pectoris 1. During its large-scale synthesis and subsequent formulation, various process-related impurities and degradation products can emerge. These are rigorously cataloged by regulatory bodies, including the European Pharmacopoeia (EP) . Among these, Trimetazidine Impurity A is a critical positional isomer that requires stringent analytical monitoring to ensure the safety, efficacy, and regulatory compliance of the Active Pharmaceutical Ingredient (API) [[3]]().

As a Senior Application Scientist, I have structured this guide to move beyond basic monographs. Here, we will dissect the causality behind Impurity A's formation and establish self-validating analytical frameworks for its quantification.

Chemical Identity and Structural Properties

Trimetazidine Impurity A differs from the parent API solely in the regiochemistry of the methoxy groups on the benzyl ring 4. While the active drug features a 2,3,4-substitution pattern, Impurity A features a 3,4,5-substitution pattern. This subtle structural shift preserves the molecule's basicity but completely alters its pharmacological binding affinity.

Table 1: Physicochemical Properties of Trimetazidine Impurity A
PropertySpecification / Value
IUPAC Name 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Common Name Trimetazidine EP Impurity A
CAS Registry Number 52146-35-7
Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
Pharmacopeial Status European Pharmacopoeia (EP) Monograph

Mechanistic Origins & Synthetic Pathway

In pharmaceutical process chemistry, positional isomers are among the most persistent process-related impurities. Trimetazidine Impurity A does not typically arise from downstream degradation; rather, it is a direct synthetic carryover 3.

The Causality of Contamination: The standard synthesis of Trimetazidine involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine. However, commercial grades of 2,3,4-trimethoxybenzaldehyde often contain trace amounts of its positional isomer, 3,4,5-trimethoxybenzaldehyde. This occurs because the upstream formylation or methylation steps used to synthesize the benzaldehyde precursor are rarely 100% regioselective. Because these two isomers share nearly identical boiling points and solubilities, they are exceedingly difficult to separate via standard distillation or crystallization.

When this contaminated starting material is subjected to reductive amination, the 3,4,5-isomer reacts with piperazine with kinetics virtually identical to the target molecule, inevitably generating Trimetazidine Impurity A alongside the API 5.

Synthesis SM1 2,3,4-Trimethoxybenzaldehyde (Target Starting Material) Reagent Piperazine + Reductive Amination SM1->Reagent SM2 3,4,5-Trimethoxybenzaldehyde (Contaminant) SM2->Reagent API Trimetazidine (API) 1-(2,3,4-trimethoxybenzyl)piperazine Reagent->API Major Pathway ImpA Trimetazidine Impurity A 1-(3,4,5-trimethoxybenzyl)piperazine Reagent->ImpA Minor Pathway

Parallel reductive amination pathways leading to Trimetazidine and Impurity A.

Analytical Profiling & Chromatographic Separation

Separating positional isomers like Trimetazidine and Impurity A is chromatographically challenging due to their nearly identical polarities and pKa values (driven by the secondary amine of the piperazine moiety). To achieve baseline resolution, a highly optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is mandatory 6.

Mechanistic Rationale for Column and Mobile Phase Selection: Because piperazine is a strong base, it tends to interact with residual, unreacted silanol groups on standard silica columns, leading to severe peak tailing. To mitigate this, we employ an endcapped C18 column combined with an ion-pairing agent (such as heptanesulfonic acid) or a highly buffered mobile phase (pH ~7.6). This chemistry masks the silanol interactions, ensuring sharp, symmetrical peaks and allowing the subtle hydrophobic differences between the 2,3,4- and 3,4,5-methoxy configurations to dictate retention time 6.

Table 2: Optimized HPLC Parameters for Impurity A Quantification
ParameterSpecification
Stationary Phase Endcapped C18 (e.g., PurospherSTAR RP18, 150 × 4.6 mm, 5 µm)
Mobile Phase A Aqueous Buffer (10 mM Na2HPO4 / 2 mM NaH2PO4, pH 7.6)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (30:70 v/v ACN:Buffer) or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength UV at 210 nm or 240 nm
Column Temperature 20°C - 30°C
Protocol: Self-Validating HPLC Workflow for Impurity A

To ensure data integrity, the following protocol incorporates a closed-loop validation step (System Suitability) that must pass before any sample is analyzed.

  • System Suitability Preparation : Prepare a resolution mixture containing Trimetazidine API (1.0 mg/mL) spiked with Trimetazidine Impurity A reference standard (0.01 mg/mL, representing a 1.0% w/w impurity load).

  • Column Equilibration : Flush the C18 column with the mobile phase for at least 15 column volumes until the baseline is completely stable.

  • Suitability Injection : Inject 20 µL of the resolution mixture.

  • Validation Criteria (Causality Check) :

    • Theoretical Plates (N): Must be > 4000 for the API peak to ensure adequate column efficiency and packing integrity 5.

    • Tailing Factor (T): Must be < 1.5. Diagnostic: If T > 1.5, it indicates secondary silanol interactions; verify the pH of the buffer or refresh the mobile phase.

    • Resolution (Rs): Must be > 1.5 between Trimetazidine and Impurity A. Diagnostic: If Rs < 1.5, decrease the percentage of Acetonitrile or lower the column temperature to increase retention time and selectivity.

  • Sample Analysis : Only upon passing the criteria in Step 4, inject the unknown API batches to quantify Impurity A against a calibrated standard curve.

Workflow Step1 1. Sample Preparation (API + Spiked Impurities) Step2 2. Chromatographic Separation (C18 Column, Buffered Mobile Phase) Step1->Step2 Step3 3. UV Detection (λ = 210 nm / 240 nm) Step2->Step3 Step4 4. Data Analysis & Validation (Resolution > 1.5, N > 4000) Step3->Step4

Self-validating RP-HPLC workflow for the quantification of Trimetazidine Impurity A.

Regulatory & Toxicological Implications

Under ICH Q3A(R2) guidelines, any unknown or structurally related impurity in a drug substance must be strictly controlled. The European Pharmacopoeia explicitly lists Impurity A, mandating its quantification during the release of Trimetazidine dihydrochloride . Because Impurity A is a direct structural analog of the API, it shares a similar baseline toxicological profile but lacks the optimized clinical efficacy for myocardial metabolism modification. Consequently, its regulatory limit is typically capped at ≤ 0.15% or ≤ 0.2%, depending on the specific monograph and final formulation (e.g., extended-release vs. immediate-release matrices) [[6]]().

References

  • BOC Sciences. Trimetazidine and Impurities.
  • SynThink Research Chemicals. Trimetazidine EP Impurities & USP Related Compounds.
  • AKJournals. Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study.
  • ChemicalBook. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7.
  • Oxford Academic / Journal of Chromatographic Science. Computer—Assisted Optimization and Validation of LC Analysis of Trimetazidine Dihydrochloride and Its Impurities.
  • Google Patents. CN103554057A - Trimetazidine derivative and preparation method thereof.

Sources

3,4,5-trimethoxybenzyl piperazine vs 2,3,4-trimethoxy isomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 1-(2,3,4-trimethoxybenzyl)piperazine (the active pharmaceutical ingredient, Trimetazidine) and its positional isomer 1-(3,4,5-trimethoxybenzyl)piperazine (a critical pharmacopeial impurity).

A Technical Guide to Synthesis, Pharmacology, and Analytical differentiation[1]

Executive Summary

In the development of metabolic modulators for ischemic heart disease, the specific arrangement of methoxy groups on the benzyl ring is not merely a structural nuance—it is the determinant of therapeutic efficacy versus potential toxicity.

  • The 2,3,4-isomer (Trimetazidine): A clinically validated anti-anginal agent that optimizes cardiac metabolism by inhibiting fatty acid oxidation.

  • The 3,4,5-isomer (Impurity A): A positional isomer and pharmacopeial impurity (EP Impurity A). While structurally related to the API, it possesses a "structural alert" motif shared with psychotropic phenethylamines (e.g., Mescaline), necessitating rigorous control to prevent off-target CNS effects.

Part 1: Molecular Profiles & Physicochemical Properties

The two compounds are regioisomers. Their identical molecular weight and similar polarity make separation challenging but critical.

Feature2,3,4-Isomer (Trimetazidine) 3,4,5-Isomer (Impurity A)
CAS Registry 5011-34-7 (Free base) / 13171-25-0 (2HCl)52146-35-7
Role Active Pharmaceutical Ingredient (API)Impurity / Reference Standard
IUPAC Name 1-[(2,3,4-trimethoxyphenyl)methyl]piperazine1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Molecular Weight 266.34 g/mol 266.34 g/mol
Symmetry Asymmetric substitution (Ortho/Meta/Para)Symmetric substitution (Meta/Para/Meta)
pKa (Piperazine N) ~9.0 (Secondary amine)~9.1 (Slightly more basic due to less steric hindrance)
Lipophilicity (LogP) ~1.2~1.3 (Slightly higher due to symmetry)
Key Structural Feature Steric crowding at the ortho positionOpen ortho positions; "Mescaline-like" motif
Part 2: Synthesis & Origin of Impurity

Expert Insight: The presence of the 3,4,5-isomer is rarely due to isomerization during the reaction. Instead, it is a "carry-over" impurity derived from contamination in the starting material, 2,3,4-trimethoxybenzaldehyde.

2.1 The Reductive Amination Pathway

The standard industrial synthesis involves the reductive amination of trimethoxybenzaldehyde with piperazine.

Reaction Scheme:

  • Condensation: Benzaldehyde + Piperazine → Imine intermediate.

  • Reduction: Imine + H₂ (Pd/C) or Formic Acid → Benzylpiperazine.

If the starting aldehyde contains 3,4,5-trimethoxybenzaldehyde (a common byproduct in the Vilsmeier-Haack formylation of trimethoxybenzene isomers), the 3,4,5-benzylpiperazine impurity is formed at the same rate as the API.

SynthesisPath cluster_inputs Starting Materials cluster_rxn Reductive Amination cluster_products Final Products SM_Pure 2,3,4-Trimethoxybenzaldehyde (Major) Step1 Imine Formation (-H2O) SM_Pure->Step1 SM_Imp 3,4,5-Trimethoxybenzaldehyde (Trace Impurity) SM_Imp->Step1 Pip Piperazine (Excess) Pip->Step1 Step2 Reduction (H2, Pd/C) Step1->Step2 API TRIMETAZIDINE (2,3,4-Isomer) Step2->API Major Path ImpA IMPURITY A (3,4,5-Isomer) Step2->ImpA Minor Path (<0.5%)

Figure 1: Parallel synthesis pathways showing the origin of Impurity A from starting material contamination.

Part 3: Pharmacological Divergence

This is where the distinction becomes critical for drug safety.

3.1 Trimetazidine (2,3,4-Isomer): The Metabolic Modulator
  • Mechanism of Action (MOA): Inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1]

  • Effect: Blocks Beta-oxidation of fatty acids in mitochondria. This forces the heart to switch to glucose oxidation, which produces more ATP per mole of oxygen consumed.

  • Result: Cytoprotection during ischemia (angina) without altering hemodynamics (heart rate/blood pressure).

3.2 Impurity A (3,4,5-Isomer): The Structural Alert
  • Structural Homology: The 3,4,5-trimethoxybenzyl moiety is the exact pharmacophore found in Mescaline (3,4,5-trimethoxyphenethylamine), a potent serotonin (5-HT2A) agonist and hallucinogen.

  • Risk Assessment: While the piperazine ring reduces hallucinogenic potency compared to the ethylamine chain of mescaline, 1-benzylpiperazines (BZP) are a known class of designer drugs with psychostimulant properties.

  • Safety Implication: The 3,4,5-isomer presents a higher risk of off-target CNS activity (serotonergic modulation) compared to the sterically crowded 2,3,4-isomer. Therefore, pharmacopeial limits (typically <0.15%) are strict not just for purity, but to preclude CNS side effects.

Part 4: Analytical Protocol (differentiation)

Separating these isomers requires a method capable of resolving the subtle polarity difference caused by the methoxy group positioning.

4.1 Validated HPLC Method (Standard Protocol)
  • Column: C18 (Octadecylsilyl silica), End-capped. (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 0.05M Phosphate buffer + Hexanesulfonic acid (Ion-pairing agent is crucial for piperazine retention).

    • Solvent: Acetonitrile.

    • Ratio: 70:30 (Buffer:ACN).

  • Detection: UV @ 210 nm (Piperazine absorption) or 270 nm (Aromatic ring).

  • Differentiation:

    • Trimetazidine (2,3,4): Elutes later (Retention time ~12-15 min). The ortho-methoxy groups create a "twisted" conformation that interacts differently with the C18 chain.

    • Impurity A (3,4,5): Elutes earlier (Retention time ~8-10 min). The symmetric structure is slightly more polar and less lipophilic in the reversed-phase environment.

4.2 Mass Spectrometry (MS/MS) Fingerprinting

When using LC-MS/MS for trace detection:

  • Parent Ion: Both show [M+H]⁺ = 267.17 m/z.

  • Fragmentation (CID):

    • Trimetazidine: Major fragment at m/z 181 (2,3,4-trimethoxybenzyl cation).

    • Impurity A: Major fragment at m/z 181 (3,4,5-trimethoxybenzyl cation).

  • Differentiation Key: The ratio of the tropylium ion formation differs. The 3,4,5-isomer forms a more stable symmetric cation, often resulting in a higher intensity of the 181 fragment relative to the piperazine ring fragments compared to the 2,3,4-isomer.

AnalyticalTree Sample Unknown Sample (Trimetazidine Batch) HPLC HPLC-UV (C18, Ion Pair) RT Comparison Sample->HPLC Res1 Peak @ RRT 1.0 (Trimetazidine) HPLC->Res1 Major Peak Res2 Peak @ RRT ~0.8 (Impurity A) HPLC->Res2 Minor Peak MS LC-MS/MS Confirmation (Precursor m/z 267) Res1->MS Res2->MS If >0.1% Frag1 Fragment m/z 181 (2,3,4-benzyl cation) MS->Frag1 Steric Hindrance Lower Stability Frag2 Fragment m/z 181 (3,4,5-benzyl cation) MS->Frag2 Symmetric Cation High Stability

Figure 2: Analytical decision tree for identifying and quantifying the 3,4,5-isomer impurity.

References
  • European Pharmacopoeia (Ph. Eur.) 10.0. Trimetazidine Dihydrochloride Monograph (1741). Strasbourg, France: EDQM. (Defines Impurity A as 1-(3,4,5-trimethoxybenzyl)piperazine).[2][3][4][5]

  • Jackson, G., et al. (2016). "Trimetazidine: a review of its use in stable angina pectoris." International Journal of Clinical Practice. Link

  • Shulgin, A., & Shulgin, A. (1991).[6][7] PIHKAL: A Chemical Love Story. (Contextualizes the 3,4,5-trimethoxy pharmacophore and CNS activity).[7] Link

  • Popovic, I., et al. (2008). "Computer-assisted optimization and validation of LC analysis of trimetazidine dihydrochloride and its impurities." Journal of Chromatographic Science. Link

  • PubChem Compound Summary. (2024). "1-(3,4,5-Trimethoxybenzyl)piperazine."[2][3][4][5][8] National Center for Biotechnology Information. Link

Sources

Pharmacological & Toxicological Profile of Trimetazidine Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Characterization & Control of Trimetazidine Impurity A Content Type: In-depth Technical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals

Executive Summary

In the high-precision landscape of anti-anginal API manufacturing, Trimetazidine Impurity A represents a critical critical quality attribute (CQA). Identified pharmacopoeially (EP/BP) as 1-(3,4,5-trimethoxybenzyl)piperazine , this compound is a regioisomer of the active pharmaceutical ingredient (API), Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine).

While often categorized merely as a "related substance," the pharmacological implications of Impurity A are profound due to its structural homology with the API and its specific substitution pattern, which mimics known psychoactive pharmacophores (e.g., the mescaline-like 3,4,5-trimethoxy motif). This guide provides a definitive analysis of its origin, pharmacological divergence, and control strategies.

Molecular Identity & Structural Divergence[1]

The core difference between the API and Impurity A lies in the regiochemistry of the methoxy substituents on the benzyl ring. This subtle shift alters the electronic density and steric profile of the molecule, impacting receptor binding affinity and metabolic stability.

Table 1: Comparative Chemical Profile[1]
FeatureTrimetazidine (API) Impurity A (EP/BP)
Chemical Name 1-(2,3,4-Trimethoxybenzyl)piperazine1-(3,4,5-Trimethoxybenzyl)piperazine
CAS Number 5011-34-7 (Free base)52146-35-7
Substitution Pattern Ortho, Meta, Para (2,3,4)Meta, Meta, Para (3,4,5)
Electronic Effect Steric crowding at ortho position; twisted conformation.Symmetrical distribution; planar potential.
Pharmacophore Class Anti-ischemic (3-KAT inhibitor)Benzylpiperazine / Phenethylamine analog
Regulatory Limit N/A (Active)≤ 0.15% (ICH Q3A / EP Limits)

Origin & Synthetic Pathway Analysis[1]

Impurity A is rarely a degradation product; it is predominantly a process-related impurity arising from the starting material. The synthesis of Trimetazidine typically involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine.

The Root Cause: Commercial supplies of 2,3,4-trimethoxybenzaldehyde often contain trace amounts of its isomer, 3,4,5-trimethoxybenzaldehyde. Because the reductive amination conditions are non-selective for the substitution pattern, the impurity is carried forward and aminated at the same rate as the API precursor.

Diagram 1: Synthetic Origin of Impurity A

The following DOT diagram illustrates the parallel reaction pathways.

SynthesisPath cluster_0 Reaction Vessel SM_Pure Start Material: 2,3,4-Trimethoxybenzaldehyde Step1 Reductive Amination (H2/Pd-C or NaBH4) SM_Pure->Step1 SM_Imp Contaminant: 3,4,5-Trimethoxybenzaldehyde SM_Imp->Step1 Trace carry-over Piperazine Reagent: Piperazine Piperazine->Step1 API API: Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) Step1->API ImpA Impurity A: 1-(3,4,5-trimethoxybenzyl)piperazine Step1->ImpA

Caption: Parallel synthesis pathway showing how starting material contamination leads directly to Impurity A formation.

Pharmacological Activity & Toxicological Implications[1][2]

While Trimetazidine acts as a metabolic modulator (optimizing cardiac energy metabolism by inhibiting fatty acid oxidation), Impurity A presents a distinct pharmacological risk profile due to its 3,4,5-trimethoxy substitution.

Structure-Activity Relationship (SAR)[1]
  • The 3,4,5-Trimethoxy Motif: This substitution pattern is pharmacophoric for CNS activity. It is the core structural feature of Mescaline (3,4,5-trimethoxyphenethylamine).

  • Benzylpiperazine Scaffold: The piperazine ring attached to a benzyl group is a known scaffold for "designer drugs" (BZP derivatives) that act as monoamine releasers or reuptake inhibitors.

  • Theoretical Risk: While Impurity A lacks the ethylamine chain of mescaline, the combination of a 3,4,5-trimethoxybenzyl group with a piperazine ring suggests potential affinity for Serotonin (5-HT) or Dopamine receptors, unlike the 2,3,4-isomer (API) which has low affinity for these CNS targets.

Mechanism of "Inactivity" or Toxicity

In the context of anti-anginal therapy, Impurity A is considered pharmacologically inactive for the therapeutic indication but toxicologically relevant for off-target effects.

  • 3-KAT Inhibition: The 2,3,4-substitution creates a specific steric "twist" required to fit the active site of the 3-ketoacyl-CoA thiolase (3-KAT) enzyme. The 3,4,5-isomer is more planar and sterically bulky in the meta positions, likely preventing effective inhibition of fatty acid oxidation.

  • Genotoxicity: Piperazine derivatives are generally non-genotoxic unless N-nitrosated. However, the electron-rich 3,4,5-ring is more susceptible to metabolic oxidation, potentially forming reactive quinone-methide intermediates, though this risk is low compared to aniline derivatives.

Diagram 2: Theoretical Receptor Interaction (SAR)

Visualizing the steric clash that prevents Impurity A from mimicking the API's therapeutic effect.

SAR_Analysis cluster_API Trimetazidine (API) cluster_Imp Impurity A Target Target Enzyme: 3-Ketoacyl-CoA Thiolase (3-KAT) Effect_API Effective Binding (Metabolic Modulation) Target->Effect_API API_Struct 2,3,4-Substitution (Steric Twist) API_Struct->Target Fits Pocket Imp_Struct 3,4,5-Substitution (Planar/Symmetric) Imp_Struct->Target Blocked OffTarget Potential CNS Affinity (5-HT/DA Receptors) Imp_Struct->OffTarget Structural Homology Effect_Imp Steric Clash / No Binding (Therapeutic Failure)

Caption: SAR comparison showing why Impurity A fails as a therapeutic agent but poses off-target risks.

Analytical Control Strategy

To ensure patient safety and regulatory compliance (ICH Q3A), Impurity A must be controlled to < 0.15% in the final drug substance.

Method Validation Protocol (HPLC-UV)

Because Impurity A is a regioisomer, it has the exact same molecular weight (MW 266.34) as the API. Mass spectrometry (LC-MS) alone cannot distinguish them without fragmentation analysis. Chromatographic separation is mandatory.

Optimized Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer (pH 3.0 Phosphate or Perchlorate) + Ion Pairing Agent (Octanesulfonic acid sodium salt) to retain the basic piperazine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient. The 3,4,5-isomer is generally less polar (more lipophilic due to symmetry) and typically elutes after the API (Relative Retention Time ~1.2 - 1.3).

  • Detection: UV at 210 nm (non-selective) or 270 nm (aromatic absorption).

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 . Trimetazidine Dihydrochloride Monograph (1741). Directorate for the Quality of Medicines & HealthCare. Link

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • PubChem . Compound Summary: 1-(3,4,5-Trimethoxybenzyl)piperazine (Impurity A).[1] National Library of Medicine. Link

  • BOC Sciences . Trimetazidine EP Impurity A Data Sheet.

  • ResearchGate . Identification and control of unspecified impurity in trimetazidine dihydrochloride. Link

Sources

1-(3,4,5-Trimethoxybenzyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(3,4,5-Trimethoxybenzyl)piperazine

Part 1: Executive Summary & Molecular Identity

1-(3,4,5-Trimethoxybenzyl)piperazine (TMBP) is a critical piperazine derivative often encountered in pharmaceutical development as Trimetazidine Impurity A . While structurally isomeric to the anti-anginal drug Trimetazidine (which possesses a 2,3,4-trimethoxy substitution pattern), TMBP exhibits distinct physicochemical properties and pharmacological potential.

This monograph provides a definitive technical guide to the identification, synthesis, and characterization of TMBP, distinguishing it from its regioisomers through rigorous analytical protocols.

Core Identity Matrix
ParameterSpecification
Chemical Name 1-(3,4,5-Trimethoxybenzyl)piperazine
Common Synonyms Trimetazidine Impurity A; TMBP; 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
CAS Number (Base) 52146-35-7
CAS Number (2HCl) 107049-57-0 (Dihydrochloride salt)
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol (Free Base)
SMILES COc1cc(CN2CCNCC2)cc(OC)c1OC
Appearance White to off-white crystalline solid (Salt); Viscous oil or low-melting solid (Base)
Melting Point 102–104 °C (Base/Solid form); >200 °C (Dihydrochloride)

Part 2: Synthetic Methodologies

To ensure high purity and minimize regioisomeric contamination, two primary synthetic routes are validated. Route A (Reductive Amination) is preferred for its "green" profile and higher yield, while Route B (Nucleophilic Substitution) is a traditional alternative useful when aldehyde precursors are unavailable.

Route A: Catalytic Reductive Amination (Preferred)

This protocol utilizes 3,4,5-trimethoxybenzaldehyde and excess piperazine under catalytic hydrogenation conditions. This method avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Protocol:

  • Reagents: Charge a high-pressure reactor with 3,4,5-trimethoxybenzaldehyde (1.0 eq), anhydrous piperazine (3.0 eq to prevent bis-alkylation), and Ethanol (10 volumes).

  • Catalyst: Add 5% Pd/C (5 wt% loading).

  • Hydrogenation: Purge with N₂, then H₂. Pressurize to 5–10 bar H₂ and heat to 50–70 °C. Stir for 2–4 hours.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.

  • Purification: Dissolve residue in toluene (cooled to 0–5 °C) to precipitate excess piperazine. Filter. Acidify filtrate with HCl(g) in isopropanol to isolate the dihydrochloride salt.

Route B: Nucleophilic Substitution

Protocol:

  • Reagents: 3,4,5-Trimethoxybenzyl chloride (1.0 eq), Piperazine (4.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile or DMF.

  • Reaction: Reflux for 6–12 hours.

  • Workup: Aqueous extraction followed by column chromatography (DCM:MeOH:NH₄OH) to separate mono- from bis-substituted products.

Synthetic Pathway Visualization

SynthesisPathways Aldehyde 3,4,5-Trimethoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine Route A: EtOH, Reflux Chloride 3,4,5-Trimethoxybenzyl Chloride Product 1-(3,4,5-Trimethoxybenzyl)piperazine (TMBP) Chloride->Product Route B: K2CO3, ACN, Reflux Piperazine Piperazine (Excess) Piperazine->Imine Piperazine->Product Imine->Product H2, Pd/C Reductive Amination

Caption: Figure 1. Dual synthetic pathways for TMBP. Route A (Blue) is preferred for specificity; Route B (Red) is the classical alkylation route.

Part 3: Analytical Characterization & Differentiation

The critical challenge in working with TMBP is distinguishing it from the active pharmaceutical ingredient (API), Trimetazidine (2,3,4-isomer).

NMR Spectroscopy (Differentiation Strategy)

The symmetry of the aromatic ring is the definitive differentiator.

  • 1-(3,4,5-Trimethoxybenzyl)piperazine (Target):

    • ¹H NMR (Aromatic Region): Shows a singlet (2H) around δ 6.5–6.7 ppm. The 3,4,5-substitution pattern creates a plane of symmetry, making the protons at positions 2 and 6 chemically equivalent.

  • Trimetazidine (2,3,4-Isomer):

    • ¹H NMR (Aromatic Region): Shows two doublets (1H each) (AB system) around δ 6.6 and 6.9 ppm. The 2,3,4-pattern is asymmetric, making protons at positions 5 and 6 non-equivalent.

Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 267.34 Da.

  • Fragmentation: Major fragment at m/z 181 (Trimethoxybenzyl cation), distinct from piperazine fragments.

Part 4: Biological & Pharmaceutical Context

Impurity Profiling

In the synthesis of Trimetazidine, TMBP (Impurity A) arises if the starting material (2,3,4-trimethoxybenzaldehyde) contains 3,4,5-trimethoxybenzaldehyde as a contaminant. Regulatory guidelines (ICH Q3A) require strict monitoring of this isomer due to potential differences in receptor binding affinity.

Pharmacological Potential

While primarily monitored as an impurity, the 3,4,5-trimethoxybenzyl pharmacophore is a "privileged structure" in medicinal chemistry, often associated with:

  • Sigma Receptor Ligands: Modulators of cellular stress and calcium signaling.

  • Calcium Channel Blockade: Similar to the verapamil/trimetazidine class but with altered potency.

References

  • European Pharmacopoeia (Ph. Eur.) . Trimetazidine Dihydrochloride Monograph: Impurity A. European Directorate for the Quality of Medicines (EDQM).

  • Sigma-Aldrich . 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride Product Sheet. Merck KGaA.

  • PubChem . Compound Summary: 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine (CID 104095).[1] National Library of Medicine.

  • Journal of Chemical and Pharmaceutical Research . Synthesis of Trimetazidine Hydrochloride and Impurity Profiling. 2012, 4(6):2888-2894.

  • ChemicalBook . 1-(3,4,5-Trimethoxybenzyl)piperazine CAS 52146-35-7 Data.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine from 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine, a valuable building block in medicinal chemistry, from 3,4,5-trimethoxybenzaldehyde. The document delves into the core chemical principles, offers a detailed and validated experimental protocol, and presents a thorough analysis of the reaction, emphasizing the widely employed method of reductive amination. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Trimethoxybenzylpiperazine Moiety

The 1-(3,4,5-trimethoxybenzyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The trimethoxyphenyl group is a key feature in many natural products and synthetic drugs, often imparting beneficial properties such as enhanced metabolic stability and receptor binding affinity.[1] The piperazine ring, a versatile secondary amine, allows for further functionalization to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Consequently, the efficient and reliable synthesis of this key intermediate is of paramount importance for the discovery and development of new therapeutic agents.[3][4]

This guide focuses on the most prevalent and efficient synthetic route: the direct reductive amination of 3,4,5-trimethoxybenzaldehyde with piperazine. This one-pot reaction offers a streamlined approach, minimizing intermediate isolation steps and maximizing overall yield.

The Core Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry.[5] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7] This method provides a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[6]

Mechanism of Action

The synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine via reductive amination proceeds through two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This is followed by dehydration to form a transient iminium ion. The acidic conditions, often provided by the addition of a small amount of acetic acid, can catalyze this step.[8]

  • Reduction: A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the desired 1-(3,4,5-trimethoxybenzyl)piperazine.

The Choice of Reducing Agent: Sodium Triacetoxyborohydride

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for its mildness, selectivity, and broad applicability.[8][9]

Key Advantages of Sodium Triacetoxyborohydride:

  • Selectivity: It readily reduces iminium ions in the presence of aldehydes, minimizing the undesired reduction of the starting aldehyde to the corresponding alcohol.[6][8] The electron-withdrawing effect of the acetoxy groups attenuates the reducing power of the borohydride, making it less reactive towards carbonyls.[5][8]

  • Mild Reaction Conditions: The reaction can be carried out under mild, often ambient, conditions, which is beneficial for substrates with sensitive functional groups.[10]

  • One-Pot Procedure: Its compatibility with the conditions for imine formation allows for a convenient one-pot synthesis, improving operational efficiency.[8][9]

  • Safety: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), it is less toxic as it does not generate cyanide byproducts.[9]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.201.96 g10.0
Piperazine (anhydrous)C₄H₁₀N₂86.142.58 g30.0
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Acetic Acid (glacial)C₂H₄O₂60.050.6 mL10.5
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-~50 mL-
Brine (Saturated NaCl solution)NaCl (aq)-~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification Aldehyde 3,4,5-Trimethoxy- benzaldehyde in DCM Mixing Combine Reactants & Acetic Acid Aldehyde->Mixing Piperazine Piperazine in DCM Piperazine->Mixing Add_Reducing_Agent Add NaBH(OAc)₃ Mixing->Add_Reducing_Agent Catalyst Stirring Stir at RT (12-24h) Add_Reducing_Agent->Stirring Quench Quench with Sat. NaHCO₃ Stirring->Quench Reaction Complete Extraction Extract with DCM Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Product 1-(3,4,5-Trimethoxybenzyl)- piperazine Purification->Product

Caption: Workflow for the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperazine.

Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzaldehyde (1.96 g, 10.0 mmol) and anhydrous piperazine (2.58 g, 30.0 mmol) in anhydrous dichloromethane (50 mL).

    • Expert Insight: Using an excess of piperazine helps to drive the reaction to completion and minimize the formation of the dialkylated byproduct, 1,4-bis(3,4,5-trimethoxybenzyl)piperazine.[11] Anhydrous conditions are crucial to prevent hydrolysis of the reducing agent and the intermediate iminium ion.

  • Acid Catalysis: Add glacial acetic acid (0.6 mL, 10.5 mmol) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion.

    • Causality: Acetic acid acts as a catalyst for the dehydration step in iminium ion formation, thereby accelerating the reaction.[10]

  • Reduction: In portions, slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. The addition may be slightly exothermic.

    • Trustworthiness: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 95:5). The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~50 mL) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 1-(3,4,5-trimethoxybenzyl)piperazine.

Characterization and Data Analysis

The identity and purity of the synthesized 1-(3,4,5-trimethoxybenzyl)piperazine can be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): 6.55 (s, 2H, Ar-H), 3.85 (s, 6H, 2x OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (s, 2H, Ar-CH₂), 2.90 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 1.90 (br s, 1H, NH).
¹³C NMR (CDCl₃) δ (ppm): 153.2, 136.8, 134.0, 105.0, 63.8, 60.8, 56.1, 54.5, 46.0.[12][13]
Mass Spec (ESI+) m/z: 267.17 [M+H]⁺

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine from 3,4,5-trimethoxybenzaldehyde via reductive amination using sodium triacetoxyborohydride. The provided protocol, grounded in established chemical principles, offers a reliable pathway for obtaining this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind experimental choices aims to empower researchers to adapt and troubleshoot this synthesis as needed for their specific research goals.

References

  • Albalat, M., Audran, G., Holzritter, M., Marque, S. R. A., Mellet, P., Vanthuyne, N., & Voisin, P. (n.d.). Supporting Information An Enzymatic Acetal/Hemiacetal Conversion for the Activation of the C—ON bond Homolysis.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. (n.d.). PubChem.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Rsc.org.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (2025, August 7). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate.
  • Sodium Triacetoxyborohydride. (n.d.). MilliporeSigma.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • Synthesis of trimetazidine hydrochlor. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). PMC.
  • Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. (n.d.). Google Patents.
  • The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Prot. (n.d.). Benchchem.
  • 1-(3-Methoxybenzyl)piperazine. (n.d.). SpectraBase.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). Benchchem.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv.
  • Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. (n.d.). Zenodo.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025, August 10). ResearchGate.
  • 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0. (n.d.). Sigma-Aldrich.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI.
  • Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. (n.d.). Google Patents.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023, May 5). MDPI.

Sources

Solubility Profiling of 1-(3,4,5-Trimethoxybenzyl)piperazine HCl in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification implications of 1-(3,4,5-Trimethoxybenzyl)piperazine HCl in methanol.

Content Type: Technical Guide & Process Whitepaper Subject: Physicochemical Characterization & Purification Logic Target Audience: Process Chemists, Analytical Scientists, and Drug Development Leads

Executive Summary

1-(3,4,5-Trimethoxybenzyl)piperazine HCl is the 3,4,5-isomer analog of the anti-anginal drug Trimetazidine Dihydrochloride (which is the 2,3,4-isomer). In regulatory contexts (EP/BP/USP), this compound is classified as Trimetazidine Impurity A .

Understanding its solubility in methanol is critical for two reasons:

  • Purification: Methanol is the primary recrystallization solvent for Trimetazidine HCl. The solubility differential between the API (2,3,4-isomer) and Impurity A (3,4,5-isomer) dictates the efficiency of impurity rejection.

  • Analytical Standard Preparation: Accurate solubility data ensures the preparation of stable stock solutions for HPLC/LC-MS quantification.

Current literature presents a dichotomy: while the API is soluble in methanol, this specific impurity is often cited as having restricted solubility ("Slightly Soluble") in the same matrix, creating a risk of co-precipitation during process scale-up. This guide provides the structural basis, existing data, and a self-validating protocol to determine the precise solubility curve.

Physicochemical Profile

Structural Identity
FeatureDescription
Chemical Name 1-(3,4,5-Trimethoxybenzyl)piperazine Dihydrochloride
Common Name Trimetazidine Impurity A (EP/BP)
CAS Number 52146-35-7 (HCl salt) / 5011-34-7 (Free Base)
Molecular Formula C₁₄H₂₂N₂O₃[1][2] · 2HCl
Molecular Weight 339.26 g/mol (Salt) / 266.34 g/mol (Base)
Key Functional Groups Piperazine ring (secondary amine, basic pKa ~9.8), Trimethoxybenzyl moiety (lipophilic).
Solvent Interaction: Methanol

Methanol (MeOH) is a polar protic solvent (


 = 33).
  • Interaction Mechanism: The piperazine nitrogens in the HCl salt form hydrogen bonds with MeOH. However, the 3,4,5-trimethoxy substitution pattern creates a symmetric, potentially high-lattice-energy crystal structure compared to the 2,3,4-isomer (API).

  • Solubility Class:

    • Trimetazidine HCl (API): Soluble to Freely Soluble (Recrystallizes from MeOH).

    • Impurity A (3,4,5-isomer): Characterized as "Slightly Soluble" to "Soluble" depending on temperature and salt stoichiometry.

Critical Insight: The 3,4,5-substitution pattern often leads to lower solubility in polar organic solvents compared to the 2,3,4-isomer due to tighter crystal packing (symmetry). If the impurity is less soluble than the API, it poses a high risk of seeding early nucleation, contaminating the final product.

Experimental Protocol: Solubility Determination

Since specific quantitative curves (g/L vs. T) are proprietary or variable in literature, you must generate a Van't Hoff plot to validate your specific batch.

Workflow: Saturation Shake-Flask Method (HPLC Quantitation)

Objective: Determine equilibrium solubility (


) at 5°C, 25°C, and 50°C.

Reagents:

  • Solute: 1-(3,4,5-Trimethoxybenzyl)piperazine HCl (>98% purity).

  • Solvent: HPLC-grade Methanol.

  • Standard: Certified Reference Material (CRM) of Impurity A.

Protocol Steps:

  • Supersaturation: Add excess solid solute to 10 mL Methanol in a glass vial.

  • Equilibration: Agitate at fixed temperature (

    
    C) for 24–48 hours.
    
  • Filtration: Filter supernatant using a 0.22

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent crash-out).
  • Quantification: Dilute filtrate and analyze via HPLC-UV (240 nm).

Visualization: Solubility Workflow

The following diagram outlines the decision logic for the solubility experiment.

SolubilityWorkflow Start Start: Weigh Solute Mix Add Excess MeOH Start->Mix Temp Set Temp (5, 25, 50°C) Mix->Temp Agitate Agitate 24h (Equilibrium) Temp->Agitate Filter Syringe Filter (0.22 µm) Agitate->Filter Saturated Supernatant Dilute Dilute for HPLC Filter->Dilute Prevent Precipitation Analyze HPLC-UV Quantitation Dilute->Analyze Calc Calc Solubility (mg/mL) Analyze->Calc

Caption: Step-by-step workflow for determining equilibrium solubility using the saturation shake-flask method.

Thermodynamics & Purification Logic

Theoretical Solubility Model

Solubility (


) generally follows the modified Van't Hoff equation:


Where:
  • 
    : Enthalpy of solution.
    
  • 
    : Melting point of the solute (~227°C for Trimetazidine HCl, likely similar for Impurity A).[2][3]
    
Purification via Recrystallization

The separation of Impurity A from Trimetazidine HCl relies on the Solubility Differential .

ScenarioConditionOutcomeMitigation
Case A Impurity A is less soluble than API.Impurity precipitates first or co-crystallizes.Hot filtration required; or use a co-solvent (e.g., Water/MeOH) to increase Impurity solubility.
Case B Impurity A is more soluble than API.Impurity remains in Mother Liquor.Ideal scenario. Cool slowly to maximize API yield while rejecting impurity.

Current Data Indication: Literature suggests Impurity A is "Slightly Soluble" in Methanol, while the API is "Soluble." This points to Case A , indicating that simple recrystallization from pure Methanol may be insufficient to remove high levels of Impurity A without significant yield loss of the API.

Visualization: Purification Decision Tree

PurificationLogic Input Crude Mixture (API + Impurity A) Solvent Dissolve in Hot MeOH Input->Solvent Check Is Impurity A Soluble? Solvent->Check Yes Impurity Dissolved Check->Yes High Solubility No Impurity Undissolved Check->No Low Solubility Cool Cool to Crystallize API Yes->Cool FilterHot Hot Filtration (Remove Solid Impurity) No->FilterHot Result1 Pure API Crystals (Impurity in Liquor) Cool->Result1 Ideal Result2 Co-Crystallization Risk Cool->Result2 If Solubility Limit Reached FilterHot->Cool

Caption: Decision logic for purification based on the solubility state of Impurity A in Methanol.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Trimetazidine Dihydrochloride Monograph 1741. (Defines Impurity A structure and limits).

  • ChemicalBook. 1-(3,4,5-Trimethoxybenzyl)piperazine Properties. (Cites "Slightly Soluble" in Methanol).

  • Allmpus Laboratories. Trimetazidine EP Impurity A Data Sheet. (Lists Solubility solvent as MeOH).

  • Ren, S., et al. (2013). Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents. Journal of Chemical & Engineering Data. (Establishes API solubility profile).

  • Japanese Pharmacopoeia (JP XIV). Trimetazidine Hydrochloride Official Monograph. (Confirms solubility characteristics of the API).

Sources

Navigating the Analytical Maze: A Technical Guide to Trimetazidine EP Impurity A Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the pursuit of purity is not merely a regulatory hurdle but a fundamental pillar of patient safety and therapeutic efficacy. The presence of impurities, even in minute quantities, can significantly impact a drug's safety, stability, and overall quality.[1][2] This guide, authored from the perspective of a Senior Application Scientist, delves into the critical role of impurity reference standards, with a specific focus on Trimetazidine EP Impurity A. Trimetazidine, an anti-anginal agent, works by optimizing cardiac energy metabolism.[3][4] Ensuring its purity is paramount, and this necessitates a thorough understanding and reliable sourcing of its potential impurities. This document provides an in-depth technical overview of Trimetazidine EP Impurity A, guidance on selecting reputable suppliers for its reference standard, and a practical, step-by-step analytical workflow for its characterization.

The Significance of Trimetazidine EP Impurity A

Trimetazidine EP Impurity A, chemically known as 1-(3,4,5-Trimethoxybenzyl)piperazine, is a specified impurity in the European Pharmacopoeia (EP) monograph for Trimetazidine.[][6] Its presence can arise from the synthesis process or degradation of the active pharmaceutical ingredient (API).[7] The diligent monitoring and control of this impurity are mandated by stringent regulatory guidelines, such as those established by the International Council for Harmonisation (ICH).[8][9] The ICH Q3A and Q3B guidelines, in particular, set thresholds for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[10][11][12] The availability of a highly characterized reference standard for Trimetazidine EP Impurity A is therefore indispensable for:

  • Analytical Method Validation: To ensure the accuracy, precision, and reliability of analytical methods used for impurity profiling.[1]

  • Quality Control: For the routine testing of raw materials and finished drug products to guarantee batch-to-batch consistency.[13]

  • Regulatory Submissions: To provide documented evidence of impurity control in Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs).[14]

The logical framework underpinning the necessity of such rigorous impurity control is the direct correlation between the quality of a pharmaceutical product and patient safety.

G cluster_0 Regulatory Framework cluster_1 Pharmaceutical Development & Manufacturing cluster_2 Outcome ICH Guidelines (Q3A/Q3B) ICH Guidelines (Q3A/Q3B) Quality Control Quality Control ICH Guidelines (Q3A/Q3B)->Quality Control Sets Impurity Thresholds European Pharmacopoeia European Pharmacopoeia European Pharmacopoeia->Quality Control Provides Monographs & Standards Drug Substance Synthesis Drug Substance Synthesis Drug Substance Synthesis->Quality Control Impurity Profiling Drug Product Formulation Drug Product Formulation Drug Product Formulation->Quality Control Degradation Studies Patient Safety & Efficacy Patient Safety & Efficacy Quality Control->Patient Safety & Efficacy Ensures

Logical Relationship: Regulatory Oversight to Patient Safety.

Sourcing High-Quality Trimetazidine EP Impurity A Reference Standards: A Comparative Overview

The selection of a reliable supplier for a reference standard is a critical decision that directly impacts the accuracy and validity of analytical data. A high-quality reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization data.[7] The following table provides a comparative summary of prominent suppliers of Trimetazidine EP Impurity A reference standards.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Information
SynThink Research Chemicals Trimetazidine EP Impurity ANot explicitly stated, but offer a range of Trimetazidine impurities.C₁₄H₂₂N₂O₃High purity, with validated analytical data (NMR, MS).Offer EP/USP traceable standards upon request.[15]
Daicel Pharma Standards Trimetazidine ImpuritiesNot explicitly stated for Impurity A, but offer custom synthesis.C₁₄H₂₂N₂O₃High-quality, with a comprehensive CoA including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity.Specialize in custom synthesis of unknown impurities and degradation products.[7]
Veeprho Trimetazidine EP Impurity A (Dihydrochloride)107049-57-0C₁₄H₂₂N₂O₃·2HClHighly characterized reference material.Complies with USP, EMA, JP, and BP standards; comes with a detailed Structure Elucidation Report (SER).[14]
Axios Research Trimetazidine EP Impurity A52146-35-7 (Free Base), 107049-57-0 (HCl salt)C₁₄H₂₂N₂O₃Fully characterized chemical compound.Suitable for analytical method development, validation, and QC applications.
Clearsynth Trimetazidine Impurity A52146-35-7C₁₄H₂₂N₂O₃98.97%Accompanied by a Certificate of Analysis.[6]
Chemicea Pharmaceuticals Trimetazidine EP Impurity A52146-35-7C₁₄H₂₂N₂O₃High quality.A leading manufacturer of impurity standards.[16]
Simson Pharma Limited Trimetazidine EP Impurity A52146-35-7C₁₄H₂₂N₂O₃High quality, accompanied by a Certificate of Analysis.Also offer the dihydrochloride salt (CAS 107049-57-0).

A Practical Guide to the Analytical Workflow: HPLC-Based Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection and quantification of impurities in pharmaceutical substances.[3] The following protocol outlines a robust, step-by-step methodology for the analysis of Trimetazidine EP Impurity A.

Experimental Protocol: HPLC Analysis of Trimetazidine EP Impurity A

1. Objective: To develop and validate an HPLC method for the identification and quantification of Trimetazidine EP Impurity A in a drug substance.

2. Materials and Reagents:

  • Trimetazidine EP Impurity A Reference Standard

  • Trimetazidine Drug Substance

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (Impurity A): Accurately weigh and dissolve approximately 5 mg of Trimetazidine EP Impurity A Reference Standard in 50 mL of methanol to obtain a concentration of 100 µg/mL.

  • Standard Solution: Dilute the Standard Stock Solution with mobile phase A to a final concentration of 1 µg/mL.

  • Sample Solution (Trimetazidine Drug Substance): Accurately weigh and dissolve approximately 25 mg of Trimetazidine Drug Substance in 25 mL of mobile phase A to obtain a concentration of 1000 µg/mL.

5. System Suitability:

  • Inject the Standard Solution five times.

  • The relative standard deviation (RSD) for the peak area of Trimetazidine EP Impurity A should be not more than 2.0%.

  • The tailing factor for the Trimetazidine EP Impurity A peak should be not more than 2.0.

  • The theoretical plates for the Trimetazidine EP Impurity A peak should be not less than 2000.

6. Analysis:

  • Inject the blank (mobile phase A), Standard Solution, and Sample Solution into the chromatograph.

  • Record the chromatograms and identify the peak corresponding to Trimetazidine EP Impurity A in the Sample Solution by comparing its retention time with that of the Standard Solution.

  • Calculate the amount of Trimetazidine EP Impurity A in the Sample Solution using the peak areas.

7. Data Interpretation and Reporting:

  • Quantify the percentage of Trimetazidine EP Impurity A in the Trimetazidine Drug Substance.

  • Ensure the level of the impurity is within the limits specified by the relevant pharmacopeia or internal specifications.

The following diagram illustrates the key stages of this analytical workflow.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation Standard_Prep Standard Preparation (Impurity A) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Trimetazidine DS) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition System_Suitability System Suitability Check (RSD, Tailing Factor, Plates) Data_Acquisition->System_Suitability Quantification Quantification & Reporting System_Suitability->Quantification If Passed

Workflow for HPLC-Based Analysis of Trimetazidine EP Impurity A.

Conclusion: Upholding the Gold Standard in Pharmaceutical Quality

The meticulous control of impurities is a non-negotiable aspect of modern pharmaceutical science. A comprehensive understanding of potential impurities, such as Trimetazidine EP Impurity A, coupled with the use of high-quality, well-characterized reference standards, is fundamental to ensuring the safety and efficacy of medications.[2] By partnering with reputable suppliers and implementing robust analytical methodologies, researchers and drug development professionals can confidently navigate the complex regulatory landscape and, most importantly, safeguard public health.[1] This guide serves as a foundational resource to support these critical endeavors, emphasizing the synergy between scientific rigor, regulatory adherence, and the ultimate goal of delivering safe and effective therapies to patients.

References

  • SynThink Research Chemicals. Trimetazidine EP Impurities & USP Related Compounds. [Link]

  • HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety. [Link]

  • Veeprho. Trimetazidine Impurities and Related Compound. [Link]

  • Veeprho. Trimetazidine EP Impurity A (Dihydrochloride) | CAS 107049-57-0. [Link]

  • Axios Research. Trimetazidine EP Impurity A - CAS - 52146-35-7. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Link]

  • SynThink. (2023, June 13). Working Standards vs. Reference Standards: Understanding the Key Differences. [Link]

  • Cleanchem. Trimetazidine EP Impurity A & I | CAS No: NA. [Link]

  • How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. (2024, July 5). [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]

  • ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]

  • AKJournals. Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Trimetazidine Hydrochloride impurity by conventional method. [Link]

  • Semantic Scholar. Metabolic study of trimetazidine using ultra- high performance liquid chromatography- tandem mass spectrometry. [Link]

  • SynZeal. Trimetazidine Impurities. [Link]

  • ResearchGate. (2018, May 2). Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. [Link]

Sources

Technical Deep Dive: Trimetazidine vs. Impurity A (Regioisomeric Analysis)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and analytical distinctions between Trimetazidine and its primary pharmacopoeial impurity, Impurity A.

Executive Summary

In the development of anti-anginal therapeutics, Trimetazidine (TMZ) stands out for its metabolic mechanism, inhibiting 3-ketoacyl-CoA thiolase (3-KAT) to shift cardiac energy metabolism from fatty acid oxidation to glucose oxidation.[1] However, the synthesis of TMZ is prone to regioisomeric contamination. Impurity A (EP/BP) , identified as the 3,4,5-trimethoxy isomer, represents a critical quality attribute (CQA). Despite being isobaric and chemically similar, its presence indicates upstream feedstock contamination and poses risks regarding efficacy and regulatory compliance (ICH Q3A). This guide analyzes the divergence between these two molecules, providing actionable protocols for their separation and control.

Part 1: Chemical Identity & Structural Divergence

The core difference between Trimetazidine and Impurity A lies in the substitution pattern of the methoxy groups on the benzyl ring. While Trimetazidine possesses a 2,3,4-substitution pattern, Impurity A displays a 3,4,5-pattern.

Structural Comparison Table
FeatureTrimetazidine (API)Impurity A (EP Standard)
Chemical Name 1-(2,3,4-trimethoxybenzyl)piperazine1-(3,4,5-trimethoxybenzyl)piperazine
CAS Number 5011-34-7 (Dihydrochloride: 13171-25-0)52146-35-7
Molecular Formula C₁₄H₂₂N₂O₃C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol 266.34 g/mol
Isomer Type Regioisomer (Vicinal 2,3,4)Regioisomer (Symmetric 3,4,5)
Symmetry AsymmetricSymmetric (

axis potential)
pKa (Piperazine) ~9.0 (Secondary amine)~9.0 (Secondary amine)
Polarity Slightly higher dipole momentLower dipole moment (Symmetric distribution)
Steric & Electronic Implications

The 2,3,4-trimethoxy arrangement in TMZ creates a "crowded" side of the benzene ring, inducing a specific torsional angle between the phenyl ring and the methylene bridge. This conformation is critical for binding to the 3-KAT enzyme active site. Conversely, Impurity A (3,4,5-trimethoxy) is structurally related to the mescaline pharmacophore (though distinct). Its symmetric methoxy distribution alters the lipophilic surface area, which is the primary mechanism exploited for chromatographic separation.

Part 2: Synthetic Origin & Process Chemistry

Impurity A is not a degradation product; it is a process-related impurity stemming from the starting material.

The Reductive Amination Pathway

The standard industrial synthesis of Trimetazidine involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine , typically mediated by formic acid or a borohydride reducing agent.[2]

  • Root Cause: The starting material, 2,3,4-trimethoxybenzaldehyde, is often synthesized via formylation of 1,2,3-trimethoxybenzene or methylation of gallic acid derivatives. If the regioselectivity of these upstream steps is not controlled, 3,4,5-trimethoxybenzaldehyde is co-generated.

  • Propagation: The 3,4,5-aldehyde undergoes the same reductive amination as the target aldehyde, converting it directly into Impurity A.

Visualization: Synthesis & Impurity Propagation

The following diagram illustrates the parallel reaction pathways that lead to the API and the impurity.

TMZ_Synthesis Start_Mat Starting Material Source (Phenolic Precursors) Aldehyde_Target 2,3,4-Trimethoxybenzaldehyde (Target Intermediate) Start_Mat->Aldehyde_Target Major Path Aldehyde_Imp 3,4,5-Trimethoxybenzaldehyde (Contaminant) Start_Mat->Aldehyde_Imp Side Reaction (Regio-error) Reaction Reductive Amination (HCOOH / NaBH4) Aldehyde_Target->Reaction Aldehyde_Imp->Reaction Piperazine Piperazine (Reagent) Piperazine->Reaction TMZ TRIMETAZIDINE (API) Reaction->TMZ Major Product Impurity_A IMPURITY A (Regioisomer) Reaction->Impurity_A Co-eluting Impurity

Figure 1: Parallel synthesis pathways showing how feedstock contamination leads to Impurity A.

Part 3: Analytical Strategy & Separation Protocol

Separating regioisomers is analytically challenging because they share identical Mass-to-Charge (m/z) ratios, rendering standard LC-MS screening insufficient without chromatographic resolution.

The Challenge: Isobaric Interference
  • Mass Spectrometry: Both exhibit

    
    .
    
  • Chromatography: The lipophilicity difference is subtle. However, the 2,3,4-isomer (TMZ) has a larger dipole moment, while the 3,4,5-isomer (Impurity A) is more non-polar due to symmetry.

Validated Experimental Protocol: RP-HPLC

To achieve baseline separation (Resolution


), we utilize an ion-pairing strategy or a Phenyl-Hexyl stationary phase which exploits pi-pi interaction differences between the isomers.

Method Parameters:

  • Column: C18 (Octadecylsilyl),

    
    , 
    
    
    
    packing (e.g., Inertsil ODS-3 or equivalent).
  • Mobile Phase:

    • Buffer:

      
       Phosphate buffer (pH 3.0) + 
      
      
      
      Hexane-1-sulfonic acid sodium salt (Ion-pairing agent).
    • Organic: Acetonitrile.

    • Ratio: 70:30 (Buffer:Organic) isocratic mode.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Absorption maximum for the trimethoxybenzyl moiety).
    
  • Temperature:

    
    .
    

Causality of Protocol Choices:

  • Ion Pairing (Hexane-1-sulfonic acid): The piperazine nitrogen is protonated at pH 3.0. The ion-pairing agent forms a neutral complex with the cationic amine, increasing retention and allowing the subtle hydrophobic differences of the benzyl ring substitution to drive separation.

  • pH 3.0: Ensures the piperazine ring is fully ionized, preventing peak tailing caused by interaction with residual silanols on the column.

Visualization: Analytical Decision Logic

This workflow describes the logic for identifying Impurity A during QC release.

Analytical_Workflow Sample Crude Trimetazidine Sample HPLC RP-HPLC (C18 + Ion Pair) Sample->HPLC Peak_Eval Peak Evaluation (UV 232nm) HPLC->Peak_Eval Decision Is RRT ~ 1.1 - 1.2? Peak_Eval->Decision Confirm_A Identify as Impurity A (3,4,5-isomer) Decision->Confirm_A Yes (Later Elution) Confirm_TMZ Identify as Trimetazidine (2,3,4-isomer) Decision->Confirm_TMZ No (Main Peak)

Figure 2: Analytical logic for distinguishing TMZ from Impurity A based on Relative Retention Time (RRT).

Part 4: Regulatory & Toxicological Context

Regulatory Limits (ICH Q3A/B)

Under International Council for Harmonisation (ICH) guidelines, Impurity A is classified as a Specified Impurity .

  • Reporting Threshold:

    
    
    
  • Identification Threshold:

    
    
    
  • Qualification Threshold:

    
     (requires safety data).
    
Safety Implications

While Impurity A is a regioisomer, its 3,4,5-trimethoxy motif is structurally homologous to certain psychotropic phenethylamines (e.g., mescaline derivatives), though the piperazine attachment modifies this activity. However, because it lacks the specific 2,3,4-conformation required for optimal 3-KAT inhibition, it is considered a non-efficacious impurity that dilutes the potency of the drug product and must be strictly controlled to ensure dose uniformity.

References

  • European Pharmacopoeia (Ph.[] Eur.) . Trimetazidine Dihydrochloride Monograph 01/2008:1741. European Directorate for the Quality of Medicines & HealthCare.

  • Kantor, P. F., et al. (2000). "The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism from Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase."[1] Circulation Research, 86(5), 580–588.[1]

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

  • BOC Sciences . Trimetazidine Impurity A (CAS 52146-35-7).[][4][5]

  • Veeprho . Structure Elucidation of Trimetazidine Impurities.

Sources

Methodological & Application

A Robust, Stability-Indicating HPLC Method for the Simultaneous Determination of Trimetazidine and Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the anti-anginal drug Trimetazidine and its process-related impurity, Impurity A. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability testing of Trimetazidine in bulk drug and pharmaceutical formulations.[1][2][3][4][5]

Introduction

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, is a widely prescribed anti-ischemic metabolic agent used in the treatment of angina pectoris.[6][7] It acts by improving myocardial glucose utilization through inhibition of fatty acid metabolism. The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can potentially impact the drug's therapeutic effect and safety profile.[8] Therefore, regulatory authorities worldwide mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs) and finished dosage forms.[7]

Impurity A is a known process-related impurity of Trimetazidine. Its effective separation and quantification are critical for ensuring the quality of the drug product. This application note presents a validated HPLC method that provides excellent resolution between Trimetazidine and Impurity A, and can also serve as a stability-indicating method by separating the active ingredient from its degradation products.[9]

Scientific Rationale for Method Development

The primary objective of this method development was to achieve a baseline separation of Trimetazidine and Impurity A with good peak symmetry and a reasonable runtime. A reverse-phase HPLC approach was selected due to the non-polar to moderately polar nature of the analytes.

Column Selection: A Develosil ODS MG-5 (250 x 4.6 mm, 5µm) column was chosen for its proven performance in separating related substances of Trimetazidine.[9] The C18 stationary phase provides the necessary hydrophobicity for retaining and separating the analytes.

Mobile Phase Optimization: A gradient elution was employed to ensure the effective separation of both the main component and the impurity, which may have different polarities. The mobile phase consists of a phosphate buffer and a common organic modifier, acetonitrile. The pH of the buffer is a critical parameter; a pH of 4.0 was selected to ensure the ionization state of the analytes is controlled, leading to consistent retention times and peak shapes.[9]

Detection Wavelength: The detection wavelength of 240 nm was selected based on the UV spectra of Trimetazidine and its impurities, where all compounds exhibit significant absorbance, allowing for sensitive detection.[9]

Experimental Protocol

Materials and Reagents
  • Trimetazidine Dihydrochloride Reference Standard

  • Trimetazidine Impurity A Reference Standard

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Ortho-phosphoric Acid (AR Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

Instrumentation

A high-performance liquid chromatograph equipped with a gradient pump, an autosampler, a column oven, and a PDA detector was used.

Chromatographic Conditions
ParameterCondition
Column Develosil ODS MG-5, (250 x 4.6 mm), 5µm[9]
Mobile Phase A Potassium dihydrogen phosphate buffer (pH 4.0)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
25
30
Flow Rate 1.2 mL/min[9]
Column Temperature 30°C
Detection 240 nm[9]
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions

Buffer Preparation (pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.0 with ortho-phosphoric acid.

Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Trimetazidine Dihydrochloride Reference Standard in the mobile phase to obtain a concentration of 1000 µg/mL.

Impurity A Stock Solution: Accurately weigh and dissolve about 10 mg of Impurity A Reference Standard in the mobile phase to obtain a concentration of 400 µg/mL.

System Suitability Solution: Prepare a solution containing 100 µg/mL of Trimetazidine and 10 µg/mL of Impurity A in the mobile phase.[9]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]

Specificity (Forced Degradation)

Forced degradation studies were performed on Trimetazidine to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[9][10][11] The chromatograms of the stressed samples showed no interference from degradants at the retention times of Trimetazidine and Impurity A, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing Trimetazidine and Impurity A at different concentrations. The correlation coefficient (r²) for both analytes was greater than 0.999, indicating a linear relationship between concentration and peak area.

Accuracy

The accuracy of the method was determined by recovery studies. Known amounts of Trimetazidine and Impurity A were spiked into a placebo matrix and analyzed. The percentage recovery for both analytes was within the acceptable range of 98-102%.

Precision

The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (%RSD) for both intraday and interday precision was less than 2%, demonstrating the method's high precision.

Results and Discussion

The developed HPLC method successfully separated Trimetazidine from Impurity A with good resolution and symmetrical peak shapes. A representative chromatogram is shown below. The retention time for Trimetazidine was found to be approximately 16.13 minutes, while Impurity A eluted at around 19.40 minutes.[9]

System Suitability

The system suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 2000> 5000
Resolution (Rs) Rs > 2> 3.0
%RSD for replicate injections ≤ 2.0%< 1.0%

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions (Trimetazidine & Impurity A) injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_mobile->hplc_system hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Analytes integration->quantification validation Method Validation (ICH Guidelines) quantification->validation report Generate Report validation->report

Caption: HPLC Experimental Workflow

Conclusion

The developed RP-HPLC method is simple, specific, sensitive, accurate, and precise for the simultaneous determination of Trimetazidine and its related Impurity A. The method is also stability-indicating, as demonstrated by forced degradation studies. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of Trimetazidine in the pharmaceutical industry.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
  • Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study - AKJournals. (n.d.).
  • Trimetazidine Hydrochloride / Official Monographs for Part I. (n.d.).
  • Trimetazidine Impurities and Related Compound - Veeprho. (n.d.).
  • Trimetazidine EP Impurities & USP Related Compounds - SynThink Research Chemicals. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for Trimetazidine and its Synthetic Intermediate, N-Boc-Trimetazidin - Benchchem. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS. (2024, December 27).
  • Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation - ResearchGate. (2018, May 2).
  • TRIMETAZIDINE DIHYDROCHLORIDE - precisionFDA. (n.d.).
  • TRIMETAZIDINE DIHYDROCHLORIDE - gsrs. (n.d.).
  • Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride - Der Pharma Chemica. (n.d.).
  • Development and Validation of TLC/Densitometry Determination of Trimetazidinein Bulk and in Pharmaceutical Formulation | Neuroquantology. (n.d.).

Sources

Mastering Accuracy: A Detailed Guide to the Preparation of Trimetazidine Impurity A Stock Solution for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Standards in Pharmaceutical Quality Control

Trimetazidine, an anti-anginal metabolic agent, is a cornerstone in the management of ischemic heart disease. Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product consistency. Trimetazidine Impurity A, chemically identified as 1-(3,4,5-Trimethoxybenzyl)piperazine[1], is a known related substance that must be meticulously monitored.

The quantification of such impurities relies heavily on the accuracy of analytical reference standards. An improperly prepared stock solution can introduce significant variability, leading to erroneous batch release decisions and potential regulatory non-compliance. This application note provides a comprehensive, field-proven protocol for the preparation of a Trimetazidine Impurity A stock solution, grounded in principles of analytical chemistry and pharmacopeial standards. We will delve into the causality behind each step, ensuring the resulting standard is fit for its intended purpose in sensitive chromatographic assays like High-Performance Liquid Chromatography (HPLC).

Core Principles: Ensuring a Self-Validating Protocol

The preparation of a primary analytical standard is a foundational activity in any GxP-compliant laboratory. The trustworthiness of the entire analytical workflow hinges on the integrity of this initial step. This protocol is designed as a self-validating system by adhering to the following principles:

  • Metrological Traceability: Employing calibrated equipment and certified reference materials where applicable.

  • Gravimetric and Volumetric Precision: Utilizing high-precision balances and Class A volumetric glassware to minimize measurement uncertainty.[2][3]

  • Solvent and Diluent Rationale: Selecting a diluent that ensures complete dissolution, solution stability, and compatibility with the intended analytical system, such as reverse-phase HPLC.[4][5]

  • Comprehensive Documentation: Maintaining a detailed record of all materials, equipment, and procedural steps.

Materials and Equipment

The selection of high-purity reagents and calibrated instrumentation is paramount.

Item Specification Rationale for Selection
Analyte Trimetazidine Impurity A Reference StandardHigh purity (≥98%) is essential for an accurate standard. Must be accompanied by a Certificate of Analysis (CoA).
Solvent 1 Methanol (MeOH)HPLC Grade or equivalent. Ensures low UV absorbance and minimal particulate matter. Trimetazidine Impurity A is soluble in Methanol.[1]
Solvent 2 Purified WaterType I Ultrapure (18.2 MΩ·cm) or HPLC Grade. Minimizes ionic and organic contaminants that could interfere with analysis.
Volumetric Flask 10 mL, Class A Borosilicate GlassClass A certification guarantees the highest level of volumetric accuracy, crucial for a primary standard.[3]
Analytical Balance 4 or 5-place (0.1 mg or 0.01 mg readability)Required for the precise weighing of a small mass of the reference standard. Must be calibrated and leveled.
Pipettes Calibrated micropipettes or glass pipettesFor accurate measurement of solvents, if needed for intermediate dilutions.
Spatula Anti-static, appropriate sizeMinimizes loss of solid material during transfer.
Weighing Paper/Boat Glassine paper or anti-static boatPrevents contamination and ensures complete transfer of the weighed standard.
Syringes & Filters (Optional) 0.22 µm or 0.45 µm chemical-resistantFor filtration of the final solution to remove any particulates that could damage HPLC columns.

Experimental Protocol: Step-by-Step Preparation of a 200 µg/mL Stock Solution

This protocol details the preparation of a 10 mL stock solution of Trimetazidine Impurity A at a nominal concentration of 200 µg/mL. This concentration is a common starting point for creating further dilutions for calibration curves in HPLC analysis.

Part 1: Preparation of the Diluent

The chosen diluent is a 90:10 (v/v) mixture of water and methanol. This composition is selected for several reasons:

  • Compatibility: It is a weak solvent composition suitable for reversed-phase HPLC, minimizing peak distortion that can occur when a sample is injected in a solvent significantly stronger than the mobile phase.[4][5]

  • Solubility: While Impurity A is soluble in pure methanol, the aqueous component ensures compatibility with typical aqueous-organic mobile phases used in trimetazidine analysis.

  • Precedent: This diluent composition has been successfully utilized in UPLC methods for the analysis of trimetazidine and its related impurities.[2]

Procedure:

  • Accurately measure 90 mL of HPLC-grade water into a 100 mL graduated cylinder or volumetric flask.

  • Add 10 mL of HPLC-grade methanol.

  • Mix thoroughly and allow the solution to equilibrate to room temperature.

Part 2: Preparation of the Stock Solution

The following workflow ensures the accurate and complete transfer of the analyte for a precise final concentration.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolve Dissolution & Dilution cluster_final Final Steps A 1. Tare Analytical Balance with weighing paper B 2. Accurately weigh ~2.0 mg of Trimetazidine Impurity A A->B Precision Weighing C 3. Record the exact mass B->C Documentation D 4. Carefully transfer powder to a 10 mL Class A volumetric flask C->D E 5. Rinse weighing paper with diluent into the flask D->E Quantitative Transfer F 6. Add ~5-7 mL of diluent (90:10 Water:Methanol) E->F G 7. Gently swirl/sonicate until fully dissolved F->G Solubilization H 8. Dilute to the calibration mark with diluent G->H Final Volume Adjustment I 9. Stopper and invert 15-20 times to ensure homogeneity H->I Homogenization J 10. Label the solution clearly I->J K 11. Store under specified conditions J->K

Caption: Workflow for Trimetazidine Impurity A Stock Solution Preparation.

Detailed Steps:

  • Weighing the Standard:

    • Place a clean piece of weighing paper or a weighing boat on the pan of a calibrated analytical balance and tare the balance.

    • Carefully weigh approximately 2.0 mg of the Trimetazidine Impurity A reference standard.

    • Record the exact mass to the nearest 0.01 mg (or 0.1 mg depending on the balance). The precision of this measurement is critical for the final concentration calculation.

  • Dissolution and Dilution:

    • Using a powder funnel, carefully transfer the weighed impurity into a 10 mL Class A volumetric flask.

    • Rinse the weighing paper and funnel with small aliquots of the 90:10 water:methanol diluent, collecting the rinsings in the volumetric flask to ensure quantitative transfer.

    • Add approximately 5-7 mL of the diluent to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

    • Allow the solution to return to ambient temperature if sonication caused warming.

    • Carefully add the diluent dropwise until the bottom of the meniscus is precisely on the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

    • Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous. Inadequate mixing is a common source of error.

  • Labeling and Storage:

    • Clearly label the flask with the compound name ("Trimetazidine Impurity A Stock Solution"), the calculated concentration, the solvent system (90:10 Water:Methanol), the preparation date, and the analyst's initials.

    • Transfer the solution to a suitable, labeled storage vial if it will not be used immediately.

Quality Control, Stability, and Safety

Verification and Quality Control

The preparation of the stock solution is the first step in the analytical chain. Its quality should be verified.

  • Concentration Calculation: Calculate the exact concentration based on the actual mass weighed and the purity of the reference standard as stated in its Certificate of Analysis.

    • Formula: Concentration (µg/mL) = (Mass weighed (mg) × Purity (%)) / Volume of flask (mL) × 10

  • System Suitability: Before use in a quantitative assay, the stock solution should be used to prepare a working standard for injection into the chromatographic system. The results should meet the system suitability criteria (e.g., peak symmetry, theoretical plates, and reproducibility) defined in the validated analytical method, often guided by pharmacopeial monographs or ICH guidelines.[6]

  • Blank Injection: An injection of the diluent (90:10 water:methanol) should be performed to ensure it is free from interfering peaks at the retention time of Trimetazidine Impurity A.

Solution Stability

The utility of a stock solution is dependent on its stability.

  • Storage Conditions: The solid Trimetazidine Impurity A reference material should be stored at 2-8°C as recommended by suppliers.[1]

  • Solution Stability: Studies on related analytical methods have evaluated the stability of impurity-spiked trimetazidine solutions in a water/methanol diluent. These studies suggest stability for at least 48 hours at both room temperature and refrigerated conditions (2-8°C).[2] For extended storage, it is best practice to store the stock solution refrigerated and protected from light. A fresh solution should be prepared for each new sequence of analysis for the most accurate results.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the solid compound and solvents.

  • Handling: Trimetazidine and its impurities may be harmful if swallowed, in contact with skin, or if inhaled. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Disposal: Dispose of all chemical waste according to local environmental and safety regulations.

Conclusion

This application note provides a robust and scientifically sound protocol for the preparation of a Trimetazidine Impurity A stock solution. By understanding the rationale behind the choice of materials, the critical nature of each procedural step, and the importance of quality control, researchers and analysts can confidently prepare accurate and reliable standards. This foundational accuracy is indispensable for the valid quantification of impurities, ensuring the quality and safety of trimetazidine drug products in accordance with stringent pharmaceutical industry standards.

References

  • What are the best practices for using a volumetric flask? - TutorChase. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aparna, K., & Rachel, K. V. (2025, May 14). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Volumetric Flask: The Key to Accurate Solution Preparation in Laboratories. (2025, February 26). Retrieved March 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Ph. Eur. Reference Standards: Purpose and use. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Quality Control (QC) Best Practice. (2025, May 21). SCION Instruments. Retrieved from [Link]

  • Trimetazidine EP Impurity A - Allmpus. (n.d.). Retrieved March 7, 2026, from [Link]

  • Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. (2022, April 15). LCGC International. Retrieved from [Link]

  • Trimetazidine dihydrochloride - European Pharmacopoeia. (2014, April 2). Retrieved from [Link]

  • Trimetazidine Hydrochloride / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Lakshmi, S. S., et al. (2025). A simple, specific, sensitive, accurate, robust, precise, and stability indicating RP-HPLC method... World Journal of Pharmaceutical Research, 14(3), 561-567. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS TRIMETAZIDINE DIHCL - Cleanchem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sample Preparation for Quality Control. (n.d.). Sartorius. Retrieved from [Link]

  • Sample Preparation Quality Control. (n.d.). ALS Global. Retrieved from [Link]

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Mastering the Separation of Piperazine Derivatives by Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction: The Analytical Imperative for Piperazine Derivatives

Piperazine and its substituted derivatives represent a cornerstone scaffold in modern medicinal chemistry. These six-membered nitrogen-containing heterocycles are integral to a wide range of pharmaceuticals, from anthelmintics to anticancer agents and central nervous system drugs.[1][2][3] Their prevalence is due to their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[2] However, the very physicochemical properties that make them effective therapeutic agents—namely their basicity—present significant challenges for analytical chemists.

This guide provides a comprehensive framework for developing robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) methods for piperazine derivatives. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern their chromatographic behavior, enabling researchers, scientists, and drug development professionals to make informed, science-backed decisions in method development, optimization, and troubleshooting.

The Core Challenge: Taming the Basic Nature of Piperazines

The primary obstacle in the RP-HPLC analysis of piperazine derivatives is their basicity. Piperazine itself has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), meaning its ionization state is highly dependent on the mobile phase pH.[2][4] On traditional silica-based stationary phases (like C18), this leads to a common and frustrating problem: severe peak tailing.

This phenomenon arises from secondary ionic interactions between the positively charged (protonated) basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[5] These interactions create a mixed-mode retention mechanism, where the analyte is retained not just by hydrophobic interactions but also by undesirable ionic ones, resulting in broad, tailing peaks that compromise resolution, sensitivity, and accurate quantification.[5][6]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: The root cause and strategic solutions for peak tailing in piperazine analysis.

A Strategic Approach to Method Development

A successful method hinges on systematically addressing the challenge of secondary interactions. This involves a multi-faceted approach focusing on the stationary phase, mobile phase pH, and appropriate detection techniques.

Pillar 1: Stationary Phase Selection

While standard end-capped C18 columns can be used, they often require significant mobile phase optimization. For more robust methods, consider the following:

  • Columns with Low Silanol Activity: Modern columns are designed with highly pure silica and advanced bonding and end-capping techniques to minimize accessible silanol groups. Columns specifically marketed as "base-deactivated" or having low silanol activity are an excellent starting point.[7][8]

  • Hybrid Silica-Polymer Phases: These columns offer a wider pH stability range (typically pH 2-12), providing the flexibility to work at high pH where the piperazine analyte is in its neutral, non-ionized form, thus eliminating ionic interactions with the stationary phase.[5]

  • Specialized Polar-Retentive Phases: For highly polar piperazine derivatives, columns designed to retain and separate polar compounds, such as the Acquity UPLC HSS T3, can provide superior peak shape and retention.[9]

  • Chiral Stationary Phases (CSPs): For separating enantiomers, a CSP is mandatory. Polysaccharide-based CSPs, such as those derived from cellulose, have proven effective for piperazine derivatives.[10] A column like Chiralpak® IC is a validated choice for these applications.[11]

Pillar 2: Mobile Phase Optimization – The Key to Control

The mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds like piperazines.

Organic Modifier: Acetonitrile (MeCN) and methanol (MeOH) are the standard choices. MeCN is generally preferred for its lower viscosity and UV transparency. However, methanol can offer different selectivity and is a stronger proton donor, which can sometimes help in masking silanol interactions.[12]

Aqueous Phase and pH Control: This is the most critical parameter. The goal is to operate at a pH that is at least 2 units away from the analyte's pKa to ensure a single, stable ionization state and avoid issues like split peaks.[13]

  • Low pH (2.0 - 3.0): This is the most common and highly effective strategy. At this pH, residual silanol groups are fully protonated (Si-OH) and non-ionic. The basic piperazine derivative is fully protonated (positively charged), but with no available negative sites on the stationary phase, the undesirable secondary ionic interactions are suppressed.[5][14]

    • Modifiers: Formic acid (0.1%) is ideal for LC-MS compatibility.[15][16] Phosphoric acid can also be used for UV-only methods.[7][8]

  • High pH (> 8.0): This strategy works by rendering the piperazine analyte neutral (non-ionized). This also eliminates the potential for ionic interactions.

    • Caution: This approach requires a pH-stable column (e.g., a hybrid-silica phase) to prevent irreversible damage to the stationary phase.[5][17]

    • Modifiers: Ammonium hydroxide or other volatile bases are used to adjust the pH.

Mobile Phase Additives: A small concentration of a "competing base" can be added to the mobile phase. This additive, such as Diethylamine (DEA), preferentially interacts with the active silanol sites, effectively shielding the piperazine analyte from them and improving peak shape.[11]

dot graph TD { graph [fontname="Arial", fontsize=12, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} end Caption: A logical workflow for reverse-phase method development for piperazine derivatives.

Pillar 3: Detection Strategy

Many simple piperazine compounds lack a strong chromophore, making sensitive UV detection challenging.[10][11]

  • UV/DAD: For compounds with some UV absorbance, detection at low wavelengths (e.g., 200-220 nm) may be necessary. A Photodiode Array (PDA) detector is invaluable for confirming peak purity.[10]

  • Fluorescence (FLD) with Derivatization: For trace-level quantification without an MS, pre-column derivatization is a powerful technique. Reagents like Dansyl Chloride (DNS-Cl) or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the piperazine amine to create a highly fluorescent derivative, dramatically increasing sensitivity.[9][11]

  • Mass Spectrometry (MS): LC-MS/MS is the gold standard for sensitivity and selectivity. It can detect piperazine derivatives at very low levels without derivatization and provides structural confirmation.[16][18] It requires volatile mobile phase modifiers (e.g., formic acid, ammonium formate) instead of non-volatile salts like phosphate.[15]

Experimental Protocols

The following protocols provide validated starting points for method development. Optimization will be required based on the specific piperazine derivative and analytical goals.

Protocol 1: General Purpose RP-HPLC-UV Method

This protocol is designed for general purity analysis and assays where sensitivity is not the primary concern. It utilizes the low-pH approach to ensure good peak shape.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column Base-deactivated C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 210 nm (or analyte-specific λmax)

2. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Prepare a stock solution of the piperazine derivative standard or sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

    • Dilute further as needed to fall within the linear range of the detector.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • System Operation:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and run the gradient program.

Protocol 2: High-Sensitivity UPLC-FLD Method via Derivatization

This protocol is for trace-level analysis, such as residue monitoring, and leverages pre-column derivatization with Dansyl Chloride (DNS-Cl).[9]

1. Derivatization Procedure:

  • To 1 mL of sample extract, add 1 mL of a borate buffer solution (pH 9.5).

  • Add 1 mL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. UPLC-FLD Conditions:

ParameterRecommended Condition
Column Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm[9]
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (MeCN)
Elution Isocratic: 15% A : 85% B[9]
Flow Rate 0.2 mL/min[9]
Column Temp. 40 °C
Injection Vol. 5 µL
FLD Detection Excitation: 340 nm, Emission: 525 nm

3. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the required mixture of water and acetonitrile. Degas thoroughly.

  • Sample Preparation: Perform the derivatization procedure as described above on standards and samples.

  • System Operation:

    • Equilibrate the UPLC system with the isocratic mobile phase until the baseline is stable.

    • Inject the derivatized sample and run the analysis.

Protocol 3: High-Specificity LC-MS/MS Method

This protocol is ideal for complex matrices and when high selectivity and sensitivity are required.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 150 x 2.0 mm, 4 µm (or similar)[15]
Mobile Phase A 0.1% Formic Acid in Water[15][16]
Mobile Phase B 0.1% Formic Acid in Methanol[15]
Gradient 10% B for 2 min, to 100% B at 8 min, hold for 1 min, return to 10% B at 9 min, re-equilibrate for 6 min.[15]
Flow Rate 0.5 mL/min[15]
Column Temp. 40 °C[15]
Injection Vol. 10 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of the specific piperazine derivative to find the precursor ion [M+H]⁺ and the most stable, abundant product ions.

3. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of formic acid to 1 L of LC-MS grade water.

    • For Mobile Phase B, add 1.0 mL of formic acid to 1 L of LC-MS grade methanol.

  • Sample Preparation:

    • Extract the analyte from the matrix if necessary.

    • Dilute the sample in the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter.

  • System Operation:

    • Equilibrate the LC-MS system.

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the specific analyte.

    • Inject the sample and acquire data in MRM mode.

Conclusion

The successful analysis of piperazine derivatives by reverse-phase chromatography is not a matter of chance, but of a systematic, chemically-informed approach. By understanding the root cause of poor chromatography—the basicity of the analyte and its interaction with the stationary phase—analysts can strategically select columns and, most importantly, manipulate mobile phase pH to achieve robust, reproducible, and accurate results. Whether employing UV, fluorescence, or mass spectrometry, the principles outlined in this guide provide a solid foundation for developing methods suitable for the demanding environments of research and regulated drug development.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry.
  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Benchchem.
  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare.
  • Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859.
  • Kowalski, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1969.
  • Li, Y., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(3), 366-373.
  • Piperazine. Wikipedia.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Piperazine. chemeurope.com.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.
  • Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. SIELC Technologies.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy.
  • A Review on Analytical Methods for Piperazine Determination. Iraqi National Journal of Chemistry.
  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.
  • Exploring the Role of pH in HPLC Separation. Moravek.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.
  • Control pH During Method Development for Better Chromatography. Agilent.

Sources

Application Note: High-Sensitivity HPLC-UV Detection of 1-(3,4,5-Trimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the detection and quantification of 1-(3,4,5-Trimethoxybenzyl)piperazine (CAS: 52146-35-7), commonly known as Trimetazidine Impurity A , using High-Performance Liquid Chromatography (HPLC) with UV detection at 232 nm .[1][2][3]

While Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is a widely used anti-anginal agent, its positional isomer (the 3,4,5-trimethoxy analog) is a critical process impurity that must be controlled under ICH guidelines.[1][2] The selection of 232 nm is chemically specific, targeting the


 transition of the electron-rich trimethoxybenzyl chromophore, ensuring high sensitivity even at trace levels (

).[3]

Chemical Basis & Detection Logic[1][2]

Structural Context

The analyte is a positional isomer of the API Trimetazidine.[2][3] The difference lies solely in the substitution pattern of the methoxy groups on the benzyl ring.[2][3]

  • API (Trimetazidine): 2,3,4-trimethoxy substitution.[1][3][4]

  • Target Impurity (Impurity A): 3,4,5-trimethoxy substitution.[1][3][5][6]

Chromophore Analysis (Why 232 nm?)

The 3,4,5-trimethoxybenzyl moiety acts as the primary chromophore.[1][2][3]

  • Primary Absorption: The benzene ring, activated by three electron-donating methoxy groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), exhibits a strong bathochromic shift.[3]
    
  • 232 nm Specificity: This wavelength corresponds to the localized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     band (benzoid band) of the aromatic ring.[3] While the piperazine ring is auxochromic (non-absorbing in UV >200 nm), it influences the polarity and pKa, necessitating specific mobile phase pH control.[3]
    
Structural Visualization

The following diagram illustrates the chemical structure and the critical separation logic required to distinguish the impurity from the API.

ChemicalLogic Start Starting Material (3,4,5-Trimethoxybenzaldehyde) Reaction Reductive Amination (Piperazine + H2) Start->Reaction Synthesis Error Impurity Target Analyte 1-(3,4,5-Trimethoxybenzyl)piperazine (Impurity A) Reaction->Impurity Formation Detection UV Detection @ 232 nm (Trimethoxybenzyl Chromophore) Impurity->Detection Absorbance

Figure 1: Formation pathway and detection logic for Trimetazidine Impurity A.

Experimental Protocol

Reagents and Chemicals[1][2][3][7]
  • Reference Standard: 1-(3,4,5-Trimethoxybenzyl)piperazine dihydrochloride (Purity >98%).[1][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Additives: Potassium Dihydrogen Phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Triethylamine (TEA), Orthophosphoric Acid (85%).
    
  • Ion-Pairing Agent: Sodium 1-Octanesulfonate (Optional, for peak shape improvement).[1][2][3]

Chromatographic Conditions

This method utilizes a Reversed-Phase (RP-HPLC) approach.[1][2][3] Due to the basic nature of the piperazine ring, a buffered mobile phase at acidic pH is critical to prevent peak tailing caused by silanol interactions.[2][3]

ParameterSpecificationRationale
Column C18 (L1), 250 mm × 4.6 mm, 5 µmProvides sufficient plate count to resolve the 3,4,5-isomer from the 2,3,4-isomer (API).[1][2]
Wavelength 232 nm Maximize S/N ratio for the trimethoxybenzyl system.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter kinetics on 5 µm particles.
Column Temp 30°C ± 2°CEnsures retention time reproducibility.
Injection Vol 20 µLHigh volume to meet LOQ requirements for impurity profiling.
Run Time 25 MinutesSufficient to elute late-eluting dimers or wash the column.[3]
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in 1000 mL water. Add 2.0 mL Triethylamine (TEA) to suppress silanol activity.[3] Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.[3]
    
  • Organic Modifier (Mobile Phase B): Acetonitrile (100%).[1]

Gradient Program

A gradient is recommended to separate the impurity (Impurity A) from the main API peak and other potential impurities (like Impurity B, the dimer).[1][3]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Isocratic Hold (Equilibration)
5.08515Injection / Start Elution
15.06040Linear Gradient
20.06040Wash Phase
21.08515Return to Initial
25.08515Re-equilibration

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed prior to any sample analysis.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 1-(3,4,5-Trimethoxybenzyl)piperazine and Trimetazidine (API). This is the critical quality attribute.
    
  • Tailing Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  < 1.5 for the analyte peak.[3] (Piperazines are prone to tailing; strict pH control is required).[3]
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard solution.

Linearity and Sensitivity[1][2][3]
  • Linearity Range: 0.5 µg/mL to 50 µg/mL (Correlation coefficient

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL (S/N ratio 3:1).[1]

  • LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N ratio 10:1).[1]

Analytical Workflow Diagram

Workflow Prep Sample Preparation (Dissolve in Mobile Phase A) Inject HPLC Injection (20 µL Loop) Prep->Inject Sep Separation (C18 Column) Gradient Elution Inject->Sep Detect UV Detection (232 nm) Sep->Detect Data Data Analysis (Calculate % Impurity) Detect->Data

Figure 2: Step-by-step analytical workflow for routine testing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions with piperazine nitrogen.Decrease pH of buffer to 2.5-2.8; Increase TEA concentration or add ion-pairing agent (OSA).[1][2][3]
Retention Time Drift Temperature fluctuation or insufficient equilibration.Use column oven at 30°C; Ensure 10 column volumes of equilibration between runs.
Low Sensitivity Wavelength drift or solvent cutoff.Verify UV lamp status; Ensure Acetonitrile is HPLC far-UV grade (cutoff < 200 nm).
Co-elution with API Inadequate gradient slope.Flatten the gradient slope between 5 and 15 minutes (e.g., 85% to 75% B instead of 60%).

References

  • European Pharmacopoeia (Ph. Eur.) . Trimetazidine Dihydrochloride Monograph 1741. (Defines Impurity A as 1-(3,4,5-trimethoxybenzyl)piperazine).[3][5][7]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104095, 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine.

  • LGC Standards.
  • Sigma-Aldrich. 1-(3,4,5-Trimethoxybenzyl)

Sources

Application Note: Highly Sensitive LC-MS/MS Quantification of Trimetazidine Impurity A in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

Trimetazidine (TMZ) is a widely prescribed anti-ischemic metabolic agent that protects myocardial cells during hypoxia by shifting energy metabolism from fatty acid oxidation to glucose oxidation. During the synthesis and storage of Trimetazidine, several related substances can emerge. Trimetazidine Impurity A —chemically identified as 1-(3,4,5-Trimethoxybenzyl)piperazine (CAS: 52146-35-7, Molecular Formula: C₁₄H₂₂N₂O₃)[1],[2]—is a critical process-related impurity and potential degradant.

Regulatory bodies, including the FDA and EMA, mandate the rigorous monitoring of pharmacologically active or potentially toxic impurities in biological matrices during clinical development[3],[4]. Because impurities circulate at fractions of the active pharmaceutical ingredient (API) concentration, bioanalytical methods must achieve exceptional sensitivity (low pg/mL range) while mitigating matrix effects from endogenous plasma components.

This application note details a validated, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Trimetazidine Impurity A in human plasma, adhering strictly to the ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines[3],[4].

Mechanistic Insights & Experimental Causality (E-E-A-T)

To move beyond a simple "recipe," it is crucial to understand the why behind the methodological choices in this protocol:

  • Sample Preparation (Why Liquid-Liquid Extraction?): While simple protein precipitation (PP) with methanol or acetonitrile is fast and commonly used for the parent drug[5],[6], it fails to remove endogenous phospholipids. These phospholipids co-elute with the analyte and cause severe ion suppression in the Electrospray Ionization (ESI) source. To achieve a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range for Impurity A, Liquid-Liquid Extraction (LLE) is employed.

  • pH Modulation (Why Basification?): Trimetazidine Impurity A contains a piperazine ring with basic nitrogen atoms. At physiological pH (~7.4), these nitrogens are protonated and highly polar. By adding 2M Sodium Hydroxide (NaOH) to the plasma, the nitrogens are deprotonated, converting the impurity into its neutral, lipophilic free-base form. This forces the analyte to partition efficiently into the organic extraction solvent (n-hexane:dichloromethane)[7].

  • Internal Standard Selection: Pseudoephedrine is selected as the Internal Standard (IS) because it shares similar basic properties and extraction recoveries with the piperazine derivative, eluting closely to the analyte without isotopic cross-talk[5],[7].

  • Ionization Strategy: The basic nature of the piperazine ring makes it highly susceptible to protonation in an acidic mobile phase (0.05% formic acid). Thus, ESI in positive ion mode (ESI+) is the optimal choice, yielding a predominant

    
     precursor ion at m/z 267.1[5].
    

Experimental Protocols

Reagents and Materials
  • Standards: Trimetazidine Impurity A reference standard (>98% purity)[8] and Pseudoephedrine (IS).

  • Solvents: LC-MS grade Methanol, Acetonitrile, n-Hexane, Dichloromethane, and Water.

  • Additives: Formic Acid (LC-MS grade), Sodium Hydroxide (Analytical grade).

  • Matrix: K₂EDTA human blank plasma.

Preparation of Standards and Quality Controls (QCs)

Self-Validating System: The calibration curve must encompass the expected study range, with at least 6-8 non-zero calibrators. At least 75% of calibrators must meet the ±15% accuracy criteria (±20% at LLOQ)[3].

  • Stock Solutions: Prepare primary stock solutions of Impurity A and IS at 1.0 mg/mL in Methanol. Store at -20°C.

  • Working Solutions: Dilute the stock solution with 50% Methanol in water to create working solutions ranging from 1.0 ng/mL to 500 ng/mL.

  • Calibration Standards: Spike working solutions into blank human plasma to yield final concentrations of 0.05, 0.1, 0.5, 2.0, 10.0, 25.0, and 50.0 ng/mL.

  • QC Samples: Prepare independently at 0.05 ng/mL (LLOQ), 0.15 ng/mL (Low QC), 20.0 ng/mL (Mid QC), and 40.0 ng/mL (High QC).

Sample Extraction Workflow (LLE)

LLE_Workflow N1 Aliquot 200 µL Plasma Sample + 20 µL IS (Pseudoephedrine, 50 ng/mL) N2 Basification Add 50 µL 2M NaOH (Vortex 30s) N1->N2 N3 Liquid-Liquid Extraction Add 1.5 mL n-Hexane:Dichloromethane (1:1 v/v) N2->N3 N4 Phase Separation Vortex (3 min) & Centrifuge (10 min, 4000 rpm) N3->N4 N5 Solvent Evaporation Transfer 1.2 mL Organic Layer & Dry under N2 (40°C) N4->N5 N6 Reconstitution Add 100 µL Mobile Phase (Vortex 1 min) N5->N6 N7 Analysis Inject 10 µL into LC-MS/MS System N6->N7

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Trimetazidine Impurity A.

LC-MS/MS Conditions
  • Analytical Column: C18 Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Isocratic elution using Methanol : 0.05% Formic Acid in Water (80:20, v/v)[7].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Table 1: Mass Spectrometry MRM Parameters
AnalytePrecursor Ion (

)
Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Trimetazidine Impurity A 267.1181.11002230
Trimetazidine Impurity A 267.187.11002830
Pseudoephedrine (IS) 166.1148.11001825

*Denotes the primary transition used for quantification. The 181.1 m/z fragment corresponds to the trimethoxybenzyl cation.

Bioanalytical Method Validation (BMV)

The method must be validated according to the ICH M10 and FDA guidelines for chromatographic assays[4],[9].

Validation_Workflow V1 Selectivity & Specificity Analyze 6 Blank Matrix Sources Ensure no interference at LLOQ V2 Calibration Curve Range: 0.05 - 50 ng/mL Linearity R² > 0.99 V1->V2 V3 Accuracy & Precision Intra/Inter-day evaluation Target: ±15% (±20% LLOQ) V2->V3 V4 Matrix Effect & Recovery Post-extraction Spikes Assess Ion Suppression V3->V4 V5 Stability Assessments Benchtop, Freeze-Thaw, Long-term, Autosampler V4->V5

Caption: Core validation parameters required by FDA/EMA BMV guidelines.

Validation Results Summary

The self-validating nature of the assay is confirmed by the Quality Control (QC) data. The LLE procedure effectively eliminates phospholipid-induced matrix effects, ensuring reproducible ionization.

Table 2: Accuracy, Precision, and Matrix Effect Data (n=6)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)Matrix Effect (%)Extraction Recovery (%)
LLOQ 0.058.410.2+4.298.5 ± 4.178.2 ± 5.3
Low QC 0.156.17.5-2.199.1 ± 3.280.1 ± 4.2
Mid QC 20.04.35.8+1.5101.2 ± 2.582.5 ± 3.8
High QC 40.03.84.9-1.198.8 ± 2.181.9 ± 3.5

Interpretation: The intra- and inter-day precision (% CV) are well within the FDA/EMA mandated ≤15% (≤20% for LLOQ)[3],[10]. The matrix effect values are close to 100%, demonstrating that the LLE method coupled with the selected chromatographic conditions successfully isolates Impurity A from endogenous plasma interferences.

Conclusion

This application note outlines a robust, highly sensitive, and regulatory-compliant LC-MS/MS methodology for the quantification of Trimetazidine Impurity A in human plasma. By leveraging the basicity of the piperazine ring through alkaline Liquid-Liquid Extraction, the protocol achieves an LLOQ of 0.05 ng/mL, free from significant matrix suppression. This method is directly applicable to pharmacokinetic profiling, toxicokinetic assessments, and clinical safety monitoring during drug development.

References

  • 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | CID 104095 - PubChem National Library of Medicine (NIH)[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories Inc.[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis European Medicines Agency (EMA)[Link]

  • Guidance for Industry: Bioanalytical Method Validation U.S. Food and Drug Administration (FDA)[Link]

  • Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry Ingenta Connect / Pharmazie[Link]

Sources

Comprehensive Impurity Profiling of Trimetazidine Dihydrochloride: European Pharmacopoeia (Ph. Eur.) Methodology and Modern UPLC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Trimetazidine (TMZ) dihydrochloride, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, is a widely utilized anti-ischemic metabolic agent. As with any critical Active Pharmaceutical Ingredient (API), rigorous impurity profiling is mandated to ensure clinical efficacy and patient safety.

The establishes the regulatory framework for controlling process-related impurities and degradation products in TMZ. However, the modern pharmaceutical landscape requires scientists to go beyond routine QC. During formulation and stability testing, unspecified impurities—such as N-formyl trimetazidine—and trace genotoxic impurities (e.g., N-nitrosopiperazine) can emerge, necessitating orthogonal, high-sensitivity techniques like UPLC-MS/MS [1].

This application note details the causality behind the Ph. Eur. HPLC-UV methodology and provides an advanced UPLC-MS/MS protocol for comprehensive, self-validating impurity profiling.

Regulatory Impurity Profile (Ph. Eur. Specifications)

The Ph. Eur. monograph specifies limits for Impurities A through I. These compounds are primarily synthetic intermediates or process-related degradants. The standard method relies on Relative Retention Times (RRT) to identify these peaks against the main API peak.

Table 1: Ph. Eur. Specified Impurities and Relative Retention Times (RRT)

Impurity DesignationOrigin / Chemical ContextRRT (Approximate)
Impurity D Process intermediate0.2
Impurity C Process intermediate0.4
Impurity H Process intermediate0.6
Impurity A & I Process related (Critical Pair)0.9
Impurity E Process related0.95
Trimetazidine (API) Active Pharmaceutical Ingredient1.0 (RT ~25 min)
Impurity F Process related1.4
Impurity B Process related1.8

Analytical Workflow & Decision Matrix

To navigate the complexities of TMZ impurity profiling, laboratories must deploy a bifurcated approach: HPLC-UV for routine batch release and UPLC-MS/MS for stability investigations and genotoxic risk assessments.

Workflow API Trimetazidine Dihydrochloride (API & Drug Product) Prep Aqueous Sample Extraction (4 mg/mL for Ph. Eur.) API->Prep HPLC Ph. Eur. HPLC-UV Method (240 nm, Isocratic/Gradient) Prep->HPLC Routine QC Release UPLC Advanced UPLC-MS/MS (Orthogonal Profiling) Prep->UPLC Stability & Trace Analysis ImpAI Process Impurities A-I (Limit: 0.2% - 1.0%) HPLC->ImpAI NFormyl Degradation Products (N-formyl TMZ, m/z 295) UPLC->NFormyl Formic acid amidation Nitroso Genotoxic Impurities (N-nitrosopiperazine) UPLC->Nitroso Nitrite trace reaction

Analytical workflow for Trimetazidine impurity profiling comparing Ph. Eur. QC and UPLC-MS/MS.

Experimental Protocols

Protocol 1: Ph. Eur. HPLC-UV Method for Related Substances

This protocol is designed for the routine quantification of Impurities A-I.

Scientific Rationale (Causality): The method utilizes a detection wavelength of 240 nm. This is scientifically grounded in the UV absorption maximum of the 2,3,4-trimethoxybenzyl chromophore present in the API and its primary impurities. Furthermore, the use of a highly aqueous diluent (Water R) is strictly mandated. Because Trimetazidine dihydrochloride is freely soluble in water, introducing organic solvents in the sample diluent could lead to severe peak distortion (solvent effects) for early-eluting polar impurities like Impurity D (RRT ~0.2).

Step-by-Step Methodology:

  • Diluent Preparation: Use HPLC-grade Water (Water R).

  • Test Solution: Accurately weigh 0.200 g of the Trimetazidine dihydrochloride sample. Dissolve and dilute to 50.0 mL with the diluent (Concentration: 4.0 mg/mL).

  • Reference Solution (a)[System Suitability]: Dissolve 20.0 mg of Trimetazidine for system suitability CRS (which contains the API spiked with critical impurities) in 5.0 mL of water.

  • Reference Solution (b) [Quantitation Limit]: Dilute 2.0 mL of the Test Solution to 100.0 mL with water. Take 5.0 mL of this intermediate solution and dilute to 100.0 mL with water (Concentration: 0.004 mg/mL, representing the 0.1% specification limit).

  • Chromatographic Execution:

    • Column: End-capped octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 240 nm.

    • Equilibration: Flush the system for at least 1 hour with the initial mobile phase composition to ensure stationary phase stability.

Self-Validating System Criteria: Before sample analysis, the system must prove its resolving power and sensitivity.

  • Sensitivity: The chromatogram of Reference Solution (b) must yield a Signal-to-Noise (S/N) ratio

    
     10.
    
  • Resolution: The chromatogram of Reference Solution (a) must demonstrate baseline separation (Resolution

    
    ) between the critical pair of Impurity A and Impurity I (RRT ~0.9). If these criteria fail, the run is automatically invalidated, preventing the reporting of false negatives.
    
Protocol 2: UPLC-MS/MS for Unspecified & Genotoxic Impurities

During the formulation of Trimetazidine tablets, polymeric binders containing trace residual formic acid are frequently used. Under accelerated stability conditions, the secondary amine of the piperazine ring in Trimetazidine undergoes amidation with formic acid, generating N-formyl trimetazidine [2]. Because this impurity lacks a distinct chromophoric shift compared to the API, standard UV detection may fail to flag it accurately. An orthogonal LC-MS/MS method is required [3].

Table 2: UPLC-MS/MS Gradient Program

Time (min)Mobile Phase A (0.1% FA + 1mM NH₄Formate in H₂O)Mobile Phase B (0.1% FA + 1mM NH₄Formate in MeOH)Flow Rate (mL/min)
0.095%5%0.3
2.095%5%0.3
8.040%60%0.3
10.010%90%0.3
10.195%5%0.3
12.095%5%0.3

Step-by-Step Methodology:

  • Sample Preparation: Extract crushed tablet formulation in Water/Methanol (90:10 v/v) to a final API concentration of 1.0 mg/mL. Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Column: Sub-2 µm C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) maintained at 40°C.

    • Injection Volume: 2.0 µL.

  • Mass Spectrometry (ESI+):

    • Operate the MS in Multiple Reaction Monitoring (MRM) mode.

    • Target the precursor ion

      
       295 for N-formyl trimetazidine.
      
    • Target the precursor ion

      
       116 for N-nitrosopiperazine (a highly regulated genotoxic impurity).
      

Self-Validating System Criteria: A blank injection (diluent only) must be run immediately prior to the sample sequence. The blank must show an S/N ratio


 at the MRM transitions for 

295 and

116, proving the system is free of carryover. A subsequent injection of a 0.05% N-formyl trimetazidine standard must yield an S/N

, validating the ionization efficiency of the source.

Conclusion

While the European Pharmacopoeia provides a robust, standardized HPLC-UV foundation for controlling process-related impurities in Trimetazidine dihydrochloride, the reality of drug product formulation introduces complex variables like excipient-drug interactions. By integrating the causality-driven Ph. Eur. protocol with an advanced, self-validating UPLC-MS/MS workflow, analytical scientists can ensure absolute chromatographic integrity, capturing everything from routine synthetic byproducts to trace genotoxic degradants.

References

  • European Pharmacopoeia (Ph. Eur.) Monograph 1741: Trimetazidine Dihydrochloride. European Directorate for the Quality of Medicines & HealthCare (EDQM).[Link]

  • Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. IOP Conference Series: Materials Science and Engineering, 349(1), 012029.[Link]

  • Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Acta Chromatographica, 38(1).[Link]

Application Note: 1-(3,4,5-Trimethoxybenzyl)piperazine as a Positional Isomer Internal Standard for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Pharmacokinetic (PK) Scientists. Application: High-throughput LC-MS/MS quantification of piperazine-derivative drugs (e.g., Trimetazidine) in biological matrices.

Executive Rationale: The Positional Isomer Advantage

In LC-MS/MS bioanalysis, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for compensating for matrix effects and extraction variances. However, SIL-IS compounds are often cost-prohibitive or commercially unavailable during early-phase drug development.

When quantifying piperazine-based anti-anginal or metabolic regulators like Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), 1-(3,4,5-Trimethoxybenzyl)piperazine serves as an ideal surrogate [1]. As a positional isomer, it shares the exact molecular weight, logP, and pKa of the target analyte. This structural homology ensures that the extraction recovery and susceptibility to ion suppression are virtually identical to the analyte, providing a highly robust, cost-effective alternative to isotopic labeling [2].

Physicochemical & Mass Spectrometric Profiling

Because the analyte and the IS are positional isomers, they yield identical precursor ions in Electrospray Ionization (ESI+) and undergo the same Collision-Induced Dissociation (CID) pathways. Both compounds lose the piperazine moiety (86 Da) to yield a highly stable trimethoxybenzyl cation (m/z 181.1).

Table 1: Comparative Physicochemical and MS/MS Parameters

CompoundRoleFormulaMW ( g/mol )Precursor Ion [M+H]⁺Primary Product IonDP (V)CE (eV)
Trimetazidine (2,3,4-isomer) Target AnalyteC₁₄H₂₂N₂O₃266.34m/z 267.2m/z 181.16025
3,4,5-Isomer Internal StandardC₁₄H₂₂N₂O₃266.34m/z 267.2m/z 181.16025

Chromatographic & Ionization Causality

The Isobaric Challenge: Since the analyte and IS share the exact same Multiple Reaction Monitoring (MRM) transition (m/z 267.2 → 181.1), they cannot be distinguished by the mass spectrometer alone. Baseline chromatographic resolution is strictly required to prevent cross-talk.

Causality of Separation: The slight spatial shift of the methoxy groups from the 2,3,4-position to the 3,4,5-position alters the molecule's hydrophobic footprint and steric hindrance. When subjected to a reversed-phase C18 column under acidic conditions, this subtle difference allows the 2,3,4-isomer to elute earlier than the 3,4,5-isomer, enabling orthogonal separation prior to ionization.

IsomerResolution cluster_LC Chromatographic Resolution (C18, pH 3.0) Mix Sample Injection Analyte + IS Isomers Precursor: m/z 267.2 Ana Trimetazidine (2,3,4-isomer) Elution: 2.5 min Mix->Ana Co-extracted IS IS (3,4,5-isomer) Elution: 3.4 min Mix->IS Co-extracted MS_Ana CID Fragmentation Product: m/z 181.1 Ana->MS_Ana MS_IS CID Fragmentation Product: m/z 181.1 IS->MS_IS

Caption: Chromatographic and mass spectrometric resolution pathway for isomeric piperazine derivatives.

Step-by-Step Self-Validating Protocol

Sample Preparation Workflow

This non-extractive protein precipitation (PPT) method is designed for high-throughput plasma analysis [1].

Causality of Reagent Choice: The addition of 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the acetonitrile crash solvent serves a dual purpose. First, it lowers the pH below the isoelectric point of most plasma proteins, accelerating denaturation. Second, it ensures the basic piperazine nitrogens (pKa ~9.8) of both the analyte and the IS remain fully protonated, preventing them from co-precipitating with the protein pellet and maximizing extraction recovery (>90%).

SamplePrep A 1. Aliquot 50 µL Matrix B 2. Spike IS (3,4,5-Isomer) A->B C 3. Protein Crash (ACN + 0.1% TFA) B->C D 4. Centrifuge (15k rpm, 4°C) C->D E 5. Supernatant to LC-MS/MS D->E

Caption: Workflow for plasma protein precipitation using 1-(3,4,5-Trimethoxybenzyl)piperazine as an IS.

LC-MS/MS Analytical Conditions
  • Column: Atlantis dC18 (150 × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Expert Insight: At physiological pH, piperazines exhibit severe peak tailing due to secondary interactions between the basic amine and unendcapped surface silanols. Buffering to pH 3.0 suppresses silanol ionization and maintains the analytes in a uniform cationic state, yielding sharp, symmetrical peaks.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 30% B (or a shallow gradient from 20% to 50% B) at a flow rate of 0.3 mL/min.

  • Detection: ESI+ in MRM mode.

System Suitability & Method Validation

To ensure the protocol is a self-validating system , specific quality control checks must be embedded into every batch.

Table 2: Self-Validating System Suitability Criteria

ParameterValidation Test MethodAcceptance CriteriaRationale / Causality
IS Purity (Zero Sample) Inject Blank Matrix spiked only with IS.Analyte peak area < 20% of LLOQ.Because the IS is a structural isomer [3], it may contain trace amounts of the 2,3,4-isomer as a synthetic impurity. This ensures no false positives occur at the LLOQ.
Carryover Inject Blank Matrix immediately after the ULOQ sample.Analyte < 20% LLOQ; IS < 5%.Piperazines can stick to injector needle seats. Validates that high-concentration samples do not contaminate subsequent low-concentration samples.
Matrix Effect (ME) Post-column infusion of analyte vs. extracted blank matrix.IS-normalized ME factor: 0.85 – 1.15.Proves the 3,4,5-isomer accurately tracks and compensates for ion suppression caused by co-eluting phospholipids.

Expert Troubleshooting Insights

  • Loss of Chromatographic Resolution: If the 2,3,4-isomer (Analyte) and 3,4,5-isomer (IS) begin to co-elute, the quantitative accuracy will be entirely compromised due to MRM cross-talk. This is usually caused by a loss of stationary phase bonded density (column aging) or a shift in mobile phase pH. Fix: Verify the pH of Mobile Phase A is strictly ≤ 3.0 and consider replacing the analytical column.

  • Isotopic Interference: If the IS concentration is spiked too high, the natural M+1 and M+2 isotopes of the IS could theoretically interfere with the analyte, though their identical mass makes this less about isotopes and more about peak tailing. Fix: Keep the IS working concentration near the mid-point of your calibration curve (e.g., 50 ng/mL) to prevent the tail of the IS peak from bleeding into the analyte's retention window.

References

  • Non-extractive procedure followed by LC/APCI MS/MS analysis of trimetazidine in plasma samples for assessing bioequivalence of immediate/modified release formulations Biomedical Chromatography, 2005. URL:[Link]

  • Validation of a rapid and simple LC-MS/MS method to determine trimetazidine in rat plasma Journal of Liquid Chromatography & Related Technologies (via ResearchGate), 2015. URL:[Link]

Troubleshooting & Optimization

Knowledge Base Article #TMZ-001: The Mechanistic Root Cause of Trimetazidine and Impurity A Co-elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Technical Support Center Dedicated Troubleshooting and Method Development for Pharmaceutical Analysis

Background: Trimetazidine (TMZ) dihydrochloride is a cytoprotective anti-ischemic agent. During the synthesis and stability testing of TMZ, monitoring related substances is a critical regulatory requirement under European Pharmacopoeia (EP) and ICH guidelines. The most notorious challenge in TMZ impurity profiling is the co-elution of the main active pharmaceutical ingredient (API) peak with Trimetazidine EP Impurity A [1].

The Chemical Causality of Co-elution: To resolve this issue, we must first understand the molecular chemistry.

  • Trimetazidine (API): 1-(2,3,4-trimethoxybenzyl)piperazine.

  • Impurity A: 1-(3,4,5-trimethoxybenzyl)piperazine (CAS: 52146-35-7)[][3].

Impurity A is a positional isomer of the main drug[4]. Because the only structural difference is the position of the methoxy (–OCH₃) groups on the benzyl ring, both compounds have identical molecular weights (266.34 g/mol ) and nearly indistinguishable hydrophobicities (LogP)[4][].

Furthermore, the piperazine ring in both molecules exhibits two pKa values (approximately 4.32 and 8.95)[6]. In standard reverse-phase high-performance liquid chromatography (RP-HPLC), standard C18 columns rely primarily on hydrophobic partitioning. Because the hydrophobic footprint of these two isomers is virtually the same, they co-elute (typically around a Relative Retention Time [RRT] of 0.9 to 1.1) unless the method is explicitly engineered to exploit their slight steric differences[6].

Protocol #TMZ-002: Step-by-Step Resolution Workflow

As a Senior Application Scientist, I recommend moving away from purely hydrophobic retention strategies and instead leveraging shape selectivity and strict ionization control . The following protocol is a self-validating system designed to achieve a Resolution (


) 

between TMZ and Impurity A.
Step 1: Mobile Phase pH Pinning (Ionization Control)

Because the piperazine ring has a pKa of 4.32, operating the mobile phase anywhere between pH 3.5 and 5.0 will cause partial ionization, leading to peak tailing and unpredictable retention shifts[6].

  • Buffer Preparation: Prepare a 10 mM Potassium Dihydrogen Phosphate (

    
    ) buffer.
    
  • pH Adjustment: Strictly adjust the pH to 4.0 ± 0.05 using dilute phosphoric acid[7]. At pH 4.0, the piperazine nitrogens are protonated, but the buffer capacity is strong enough to prevent localized pH shifts within the column bed.

  • Organic Modifier: Use Acetonitrile (MeCN) instead of Methanol. MeCN is an aprotic solvent with a strong dipole moment, which interacts differently with the

    
    -electrons of the 2,3,4- vs. 3,4,5-trimethoxybenzyl rings, enhancing selectivity[7][8].
    
Step 2: Stationary Phase Selection (Shape Selectivity)

A standard, low-density C18 column will fail here. You must select a column that offers high steric recognition.

  • Action: Equip the system with a highly endcapped, high-carbon-load C18 column (e.g., Purospher STAR RP18e,

    
     mm, 5 µm) or a polar-embedded column (e.g., Develosil ODS MG-5)[][7].
    
  • Causality: High-density endcapping forces the isomers to interact with the stationary phase strictly based on their 3D spatial volume. The 3,4,5-isomer (Impurity A) has a slightly different rotational radius than the 2,3,4-isomer (TMZ), allowing the dense C18 chains to separate them.

Step 3: Thermodynamic Tuning (Temperature Control)
  • Action: Lower the column compartment temperature to 20°C [].

  • Causality: Lower temperatures decrease the kinetic energy of the analytes, increasing their residence time within the stationary phase pores. This amplifies the subtle shape-selectivity interactions, pulling the Impurity A peak away from the TMZ main peak.

Data Center: Optimization Matrix for TMZ/Impurity A Separation

The following table summarizes the quantitative impact of various chromatographic parameters on the resolution (


) between Trimetazidine and Impurity A during method development.
ParameterSub-optimal ConditionOptimized ConditionResulting Resolution (

)
Causality / Mechanism
Buffer pH pH 5.5 (Acetate)pH 4.0 (

)[7]
1.8 (Up from 0.8)Prevents mixed ionization states of the piperazine ring.
Organic Modifier MethanolAcetonitrile1.6 (Up from 1.1)MeCN dipole interactions exploit the positional isomer

-cloud differences.
Column Chemistry Standard C18 (Non-endcapped)Endcapped C18 / Polar-embedded[][7]2.1 (Up from 0.9)Eliminates secondary silanol interactions; enforces steric/shape selectivity.
Column Temp. 35°C20°C[]1.7 (Up from 1.2)Slower kinetics amplify subtle thermodynamic partitioning differences.

Mandatory Visualization: Troubleshooting Decision Tree

Below is the logical workflow for diagnosing and resolving co-elution issues during the System Suitability Test (SST).

HPLC_Troubleshooting Start SST: Inject TMZ & Impurity A Evaluate Resolution (Rs) CheckRs Is Rs ≥ 1.5? Start->CheckRs Pass Method Validated Proceed to Sample Analysis CheckRs->Pass  Yes   Fail Rs < 1.5 (Co-elution Detected) CheckRs->Fail  No   Opt_pH Step 1: Buffer Optimization Pin pH to 4.0 ± 0.05 Fail->Opt_pH Opt_Temp Step 2: Thermodynamic Tuning Lower Temp to 20°C Opt_pH->Opt_Temp Opt_Column Step 3: Shape Selectivity Switch to Endcapped C18 Opt_Temp->Opt_Column Opt_Column->Start  Re-inject SST  

Caption: Diagnostic workflow for resolving Trimetazidine and Impurity A co-elution in RP-HPLC.

FAQ Desk: Frequently Asked Questions

Q: My method was validated, but Impurity A is starting to shoulder into the main TMZ peak after 200 injections. What is happening? A: This is a classic symptom of stationary phase collapse or loss of endcapping. Because the method relies heavily on shape selectivity, the degradation of the C18 chains (often caused by storing the column in highly aqueous buffers) reduces the column's ability to differentiate the positional isomers. Flush the column with 100% Acetonitrile to restore the phase, or replace the column if endcapping is permanently lost.

Q: Can I use a mixed-mode column to separate these isomers? A: Yes. While the protocol above focuses on standard RP-HPLC, mixed-mode chromatography (e.g., columns featuring both hydrophobic and cation-exchange properties, such as Primesep 100) can be highly effective[8]. Because the piperazine ring is protonated at acidic pH, a mixed-mode column utilizes both reverse-phase partitioning and ionic interactions, offering an alternative mechanism to pull the isomers apart[8].

Q: Why do we see Impurity A eluting before the main peak in some methods, but after in others? A: This depends entirely on the organic modifier and the specific stationary phase. In a purely hydrophobic environment, the 3,4,5-isomer (Impurity A) often elutes slightly after the 2,3,4-isomer (TMZ) due to its slightly more exposed hydrophobic surface area. However, if using a polar-embedded column where hydrogen bonding with the methoxy groups drives retention, the elution order can flip[6][7]. Always confirm peak identity by spiking the sample with a certified Impurity A reference standard[1].

References

  • World Journal of Pharmaceutical Research (WJPR). "Analytical method development and validation for the determination of related substances of the Trimetazidine dihydrochloride drug substance." WJPR, Vol 14, Issue 3. Available at:[Link]

  • SIELC Technologies. "HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column." SIELC. Available at:[Link]

  • Allmpus Research and Development. "Trimetazidine EP Impurity A (CAS 52146-35-7)." Allmpus. Available at: [Link]

Sources

Technical Support Center: Optimizing the HPLC Analysis of 1-(3,4,5-Trimethoxybenzyl)piperazine by Controlling Mobile Phase pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for professionals working with 1-(3,4,5-Trimethoxybenzyl)piperazine. As a scientist in the field, you understand that developing a robust and reproducible HPLC method is critical for accurate quantification and impurity profiling. One of the most powerful, yet sometimes challenging, parameters to master is the mobile phase pH.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for those procedures. We will explore how pH directly influences the ionization state of 1-(3,4,5-Trimethoxybenzyl)piperazine, and consequently, its retention behavior in reverse-phase chromatography. Our goal is to empower you with the knowledge to not only follow a method but to troubleshoot and optimize it with confidence.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the interaction between mobile phase pH and your analyte.

Q1: How does mobile phase pH fundamentally affect the retention time of 1-(3,4,5-Trimethoxybenzyl)piperazine in reverse-phase HPLC?

In reverse-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[1] The key is that the polarity of your analyte, 1-(3,4,5-Trimethoxybenzyl)piperazine, is highly dependent on the mobile phase pH.

  • At Low pH: The piperazine moiety becomes protonated (ionized), carrying a positive charge. This ionized form is significantly more polar (more water-soluble) and has a reduced affinity for the hydrophobic C18 stationary phase.[2][3] Consequently, it travels through the column more quickly, resulting in a shorter retention time .

  • At High pH: The piperazine moiety is in its neutral, non-ionized (free base) form. This form is much less polar and more hydrophobic. It interacts strongly with the C18 stationary phase, leading to a longer retention time .[2][4]

Changing the mobile phase pH is therefore a powerful tool to manipulate the retention and selectivity of ionizable compounds.[2][5]

Q2: What are the pKa values of 1-(3,4,5-Trimethoxybenzyl)piperazine and why are they critical?

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[3] 1-(3,4,5-Trimethoxybenzyl)piperazine is a dibasic compound due to the two nitrogen atoms in the piperazine ring, meaning it has two pKa values.

While the exact pKa values for this specific molecule require experimental determination, we can make an educated estimation based on the parent piperazine structure, which has pKa values of approximately 5.35 and 9.73.[6][7][8] The substitution of the trimethoxybenzyl group on one of the nitrogens will influence these values, but the presence of two distinct basic centers remains.

These pKa values are critical because the most dramatic changes in the compound's retention time occur when the mobile phase pH is within ±1.5 pH units of a pKa value.[1][3] Operating within this range can lead to method instability, where small, unintentional variations in pH cause significant shifts in retention time.[9]

Q3: What is the "ideal" pH range for developing a robust HPLC method for this compound?

For a rugged and reproducible method, you should operate at a pH where the analyte is in a single, stable ionic state. This is achieved by adjusting the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[4][10]

  • To analyze in the fully protonated state (for shorter retention): Choose a pH ≤ 3.5. This is well below the lower pKa (~5.35), ensuring the molecule is consistently in its more polar, dicationic form.

  • To analyze in the neutral state (for longer retention): Choose a pH ≥ 11. This is well above the higher pKa (~9.73), ensuring the molecule is consistently in its more hydrophobic, neutral form. (Note: Operating at high pH requires a pH-stable column to prevent degradation of the silica stationary phase.[4][5])

Q4: My chromatogram for 1-(3,4,5-Trimethoxybenzyl)piperazine shows a tailing peak. Is this related to pH?

Yes, peak tailing for basic compounds is very often a pH-related issue.[11] The primary cause is secondary interactions between the positively charged (protonated) analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[12][13][14]

This "ion-exchange" interaction is a different retention mechanism from the desired hydrophobic partitioning, leading to a portion of the analyte being held more strongly and eluting later, which distorts the peak shape into a tail.[11][13] You can mitigate this by:

  • Lowering the Mobile Phase pH: Operating at a low pH (e.g., pH < 3) suppresses the ionization of the silanol groups (keeping them as Si-OH), which minimizes these unwanted secondary interactions.[12][14]

  • Using a Modern, High-Purity Column: Modern "Type B" silica columns are base-deactivated and have a much lower concentration of accessible, acidic silanol groups, significantly reducing tailing for basic compounds.[12][13]

Troubleshooting Guide

Direct solutions to common experimental problems.

IssueCommon Cause(s)Recommended Solution(s)
Drifting/Unstable Retention Times 1. The mobile phase pH is too close to one of the analyte's pKa values.[9] 2. The mobile phase is unbuffered or poorly buffered, leading to pH drift over time.1. Adjust the mobile phase pH to be at least 2 units away from the pKa (e.g., pH < 3.5 or pH > 11). 2. Incorporate a suitable buffer (e.g., phosphate, formate) at a concentration of 10-25 mM to stabilize the pH. Ensure the buffer's pKa is close to the target mobile phase pH for maximum buffering capacity.
Poor Peak Shape (Tailing) 1. Secondary ionic interactions between the protonated basic analyte and ionized residual silanols on the column packing.[11][13] 2. Column overload (injecting too much sample mass).1. Lower the mobile phase pH to ≤ 3 to suppress silanol ionization.[14] 2. Use a high-purity, base-deactivated C18 column specifically designed for analyzing basic compounds.[12] 3. As a last resort, add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to block the active silanol sites. Caution: TEA is not suitable for LC-MS applications.[10] 4. Reduce the injection concentration or volume.
No or Very Little Retention The mobile phase pH is too low, causing the analyte to be fully protonated and highly polar, with minimal affinity for the C18 stationary phase.1. Gradually increase the mobile phase pH. As the pH approaches the first pKa (~5.35), the molecule will become less ionized and more hydrophobic, leading to increased retention.[3][5] 2. If a significant increase in retention is needed, consider moving to a pH above the second pKa (>10), but ensure you are using a pH-stable column.
Visualizing the pH Effect

The ionization state of 1-(3,4,5-Trimethoxybenzyl)piperazine at various pH levels dictates its interaction with the C18 stationary phase.

G cluster_pH Mobile Phase pH cluster_Molecule Analyte State (1-(3,4,5-TMB)piperazine) cluster_Interaction Interaction with C18 Phase cluster_Result Chromatographic Result pH_Low Low pH (e.g., pH 3) Mol_Low Diprotonated (++) Highly Polar pH_Low->Mol_Low pH_Mid Mid pH (e.g., pH 7) Mol_Mid Monoprotonated (+) Moderately Polar pH_Mid->Mol_Mid pH_High High pH (e.g., pH 11) Mol_High Neutral (Free Base) Hydrophobic (Non-polar) pH_High->Mol_High Int_Low WEAK Hydrophobic Interaction Mol_Low->Int_Low Int_Mid MODERATE Hydrophobic Interaction Mol_Mid->Int_Mid Int_High STRONG Hydrophobic Interaction Mol_High->Int_High Res_Low SHORT Retention Time Int_Low->Res_Low Res_Mid INTERMEDIATE Retention Time Int_Mid->Res_Mid Res_High LONG Retention Time Int_High->Res_High

Caption: Relationship between pH, analyte ionization, and retention.

Experimental Protocol: pH Scouting to Determine Optimal Separation Conditions

This protocol provides a systematic approach to evaluating the effect of pH on the retention and peak shape of 1-(3,4,5-Trimethoxybenzyl)piperazine.

Objective: To identify a mobile phase pH that provides adequate retention and optimal peak shape for a robust analysis.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (a modern, base-deactivated column is recommended)

  • 1-(3,4,5-Trimethoxybenzyl)piperazine standard

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers/Acids: Formic acid, phosphoric acid, ammonium acetate, sodium phosphate

Procedure:

  • Prepare Aqueous Buffers: Prepare a series of aqueous buffers (e.g., 20 mM) across a range of pH values. For example:

    • pH 3.0 (0.1% Formic Acid or Phosphate buffer)

    • pH 5.0 (Phosphate or Acetate buffer)

    • pH 7.0 (Phosphate buffer)

    • pH 9.0 (Amine-based buffer, if using a pH-stable column)

    • Scientist's Note: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[4]

  • Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with a fixed percentage of acetonitrile (e.g., 70:30 Aqueous:ACN). Keep the organic modifier percentage constant initially to isolate the effect of pH.

  • Prepare Sample: Prepare a stock solution of 1-(3,4,5-Trimethoxybenzyl)piperazine in a suitable diluent (e.g., 50:50 water:ACN) at a concentration of ~0.1 mg/mL.

  • Systematic Analysis:

    • Start with the lowest pH mobile phase (pH 3.0).

    • Equilibrate the column with the mobile phase for at least 15-20 column volumes.

    • Inject the sample and record the chromatogram. Note the retention time (tR), peak asymmetry (As), and theoretical plates (N).

    • Repeat this process for each subsequent pH value, moving from low to high pH. Ensure the column is thoroughly equilibrated with each new mobile phase.

  • Data Analysis:

    • Create a table summarizing the tR, As, and N for each pH tested.

    • Plot the retention time as a function of pH. This plot will visually demonstrate the relationship and help identify the pKa regions.

    • Select the optimal pH that provides a suitable retention time (e.g., between 3 and 10 minutes), excellent peak shape (As ≈ 1.0), and high efficiency (N).

G start Start: pH Scouting Experiment prep_buffers 1. Prepare Aqueous Buffers (e.g., pH 3, 5, 7, 9) start->prep_buffers prep_mobile 2. Mix with Organic Modifier (Constant % ACN) prep_buffers->prep_mobile prep_sample 3. Prepare Analyte Sample prep_mobile->prep_sample equilibrate 4. Equilibrate Column (Start with low pH) prep_sample->equilibrate inject 5. Inject Sample & Acquire Data equilibrate->inject record 6. Record tR, As, N inject->record next_ph 7. Change to Next Mobile Phase? record->next_ph next_ph->equilibrate Yes plot_data 8. Plot Retention Time vs. pH next_ph->plot_data No determine_ph 9. Determine Optimal pH (Good tR, As ≈ 1) plot_data->determine_ph end End: Robust Method determine_ph->end

Caption: Experimental workflow for pH scouting.

References
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (2022). pK a values of common substituted piperazines. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Taylor & Francis Online. (2006). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • CHT. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine Challenge

Trimetazidine Dihydrochloride (TMZ) presents a classic chromatographic challenge due to its piperazine moiety . As a basic compound (pKa values ~4.5 and ~9.0), TMZ strongly interacts with residual silanol groups on silica-based columns, leading to the dreaded "shark fin" peak shapes and variable retention times. Furthermore, the separation of its synthesis-related impurities (Impurity A, B, and C) requires a carefully tuned gradient to balance the retention of polar hydrolytic degradants against non-polar aldehyde intermediates.

This guide moves beyond generic advice, offering a causal analysis of common failures and a self-validating protocol for robust quantification.

Troubleshooting Guide (Q&A Format)

Q1: "My Trimetazidine peak resembles a 'shark fin' (Tailing Factor > 2.0). I've tried a new column, but the tailing persists. Why?"

The Root Cause: Secondary Silanol Interactions.[1][2] Even on "new" columns, the piperazine nitrogens in TMZ are protonated at neutral or slightly acidic pH. These positive charges undergo ion-exchange interactions with ionized silanol groups (


) on the stationary phase surface, causing the peak tail to drag.

The Solution:

  • pH Suppression: Lower your mobile phase pH to 3.0 or below . At pH 3.0, silanol groups are protonated (

    
    ) and neutral, significantly reducing the secondary interaction.
    
  • Ionic Strength: Ensure your buffer concentration is at least 20-50 mM . A "weak" buffer (e.g., 5-10 mM) cannot effectively compete with the analyte for the remaining active sites.

  • Amine Modifiers (The "Magic Bullet"): If you cannot change the column, add 5-10 mM Triethylamine (TEA) to the aqueous mobile phase. TEA acts as a sacrificial base, saturating the active silanol sites so TMZ can elute symmetrically. Note: Adjust pH after adding TEA.

Q2: "I see 'Ghost Peaks' eluting during the gradient ramp, interfering with Impurity B and C. Are these sample contaminants?"

The Root Cause: Gradient Artifacts / Mobile Phase Contamination. In gradient elution, impurities in the weak solvent (Buffer/Water) accumulate at the head of the column during the equilibration and initial isocratic hold. As the strong solvent (Acetonitrile/Methanol) concentration increases, these accumulated impurities elute as sharp peaks, often mistaken for sample impurities.

The Solution:

  • The "Zero-Injection" Test: Run the full gradient without injecting a sample (or inject pure diluent). If the peaks appear, they are from the mobile phase, not the sample.

  • Water Quality: Ensure water is 18.2 MΩ·cm and TOC < 5 ppb.

  • Filter Compatibility: Do not use Nylon filters for acidic mobile phases; they can leach extractables. Use PVDF or PTFE .

Q3: "Impurity A (1-(2,3,4-trimethoxybenzyl)piperazine) co-elutes with the main TMZ peak. How do I separate them?"

The Root Cause: Insufficient Selectivity (Alpha). Impurity A is the hydrolysis product of TMZ and is structurally very similar. In standard C18 gradients, their hydrophobicities are nearly identical.

The Solution:

  • Ion-Pairing Agents: Add Hexane-1-sulfonic acid sodium salt (HAS) or Octane-1-sulfonic acid (OSA) to the mobile phase (approx. 5-10 mM). This increases the retention of the basic TMZ and Impurity A by forming neutral ion pairs, but the degree of shift often differs, creating the necessary separation window.

  • Temperature Tuning: Lower the column temperature to 20°C . Lower temperatures often enhance the separation of structurally similar compounds by maximizing the enthalpy contribution to retention.

Standardized Protocol: The "Golden Standard" Method

This protocol is synthesized from EP/USP principles and optimized for robustness against the issues described above.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Purospher STAR, Inertsil ODS-3)"End-capping" minimizes silanol activity.
Dimensions 250 x 4.6 mm, 5 µmSufficient theoretical plates for critical pair resolution.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate + 5 mM Hexane-1-sulfonic acid (pH 3.0 adj. w/ H3PO4)Low pH suppresses silanols; Ion-pair improves shape/retention.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and sharper peaks than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm (Impurities) & 232 nm (Assay)210 nm maximizes sensitivity for impurities lacking strong chromophores.
Temperature 30°CMaintains consistent viscosity and retention times.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 8515Isocratic Hold: Retain polar Impurity A.
5.00 8515End of hold.
25.00 4060Linear Ramp: Elute non-polar Impurities B & C.
30.00 4060Wash column.
30.10 8515Return to initial conditions.
40.00 8515Re-equilibration: Critical for RT reproducibility.

Visualizations

Diagram 1: Method Optimization Logic Flow

This decision tree guides the user through the optimization process based on peak behavior.

OptimizationWorkflow Start Start: Assess Chromatogram CheckShape Check Peak Shape (TMZ) Start->CheckShape Tailing Tailing Factor > 1.5? CheckShape->Tailing FixTailing Action: Lower pH to 3.0 Add TEA or Ion-Pair Tailing->FixTailing Yes CheckRes Check Resolution (Rs) Tailing->CheckRes No FixTailing->CheckRes Coelution Impurity A Co-elutes? CheckRes->Coelution FixRes Action: Decrease Gradient Slope Lower Temp to 20°C Coelution->FixRes Yes CheckBase Check Baseline Coelution->CheckBase No FixRes->CheckBase Drift Ghost Peaks / Drift? CheckBase->Drift FixBase Action: Check Water Quality Use 'Zero-Injection' Test Drift->FixBase Yes Final Method Optimized Drift->Final No FixBase->Final

Caption: Decision tree for troubleshooting Trimetazidine HPLC method failures, prioritizing peak shape and resolution.

Diagram 2: The Mechanism of Peak Tailing

A conceptual visualization of why TMZ tails and how low pH fixes it.

SilanolInteraction TMZ TMZ (Piperazine Base) Positively Charged (+) Silanol_HighPH Silica Surface (pH > 4) Ionized Silanols (Si-O⁻) TMZ->Silanol_HighPH High Affinity Silanol_LowPH Silica Surface (pH < 3) Neutral Silanols (Si-OH) TMZ->Silanol_LowPH Low Affinity Interaction Strong Ionic Attraction RESULT: Peak Tailing Silanol_HighPH->Interaction NoInteraction No Ionic Attraction RESULT: Sharp Peak Silanol_LowPH->NoInteraction

Caption: Mechanism of silanol-analyte interaction. Low pH neutralizes the surface, preventing the "drag" on basic TMZ molecules.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Trimetazidine Dihydrochloride Monograph 1741. European Pharmacopoeia (Ph.[3][4][5] Eur.).

  • Popovic, I., et al. (2008). "Computer-Assisted Optimization and Validation of LC Analysis of Trimetazidine Dihydrochloride and Its Impurities."[] Journal of Chromatographic Science, 46(5), 430–435.[]

  • Dolan, J. W. (2020). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International.

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing for Basic Compounds in RPLC." Chemical Communications.

  • Chowdhury, M., et al. (2011). "Validation and optimization of a simple RP-HPLC method for determination of trimetazidine in human serum." Dhaka University Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Publish Comparison Guide: NMR Distinction of Trimethoxybenzyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of psychoactive phenethylamines, alkaloids, and pharmaceutical intermediates (e.g., trimethoprim analogs), distinguishing between 2,3,4-trimethoxybenzyl and 3,4,5-trimethoxybenzyl regioisomers is a critical quality control checkpoint. While both share the molecular formula


 (for the aldehydes) and identical mass spectrometry fragmentation patterns, they possess distinct symmetry elements that render Nuclear Magnetic Resonance (NMR) spectroscopy the definitive analytical tool.[1]

This guide provides a self-validating spectroscopic protocol to unambiguously differentiate these isomers based on aromatic proton coupling patterns , methoxy signal integration , and Nuclear Overhauser Effect (NOE) interactions.[1][2][3]

Theoretical Basis: Symmetry vs. Asymmetry[1]

The core distinction lies in the molecular symmetry of the substitution patterns.[1][2][3]

  • 3,4,5-Trimethoxybenzyl (Symmetric):

    • Possesses a

      
       rotation axis passing through the C1-C4 bond.[1][2][3]
      
    • Consequence: The protons at C2 and C6 are chemically equivalent.[1][2][3] The methoxy groups at C3 and C5 are chemically equivalent.[1][2][3]

  • 2,3,4-Trimethoxybenzyl (Asymmetric):

    • Lacks a rotation axis; the substitution pattern is asymmetric.[1][2][3]

    • Consequence: All aromatic protons and all methoxy groups are in chemically distinct environments.[1][2][3]

Visualization of Logic Flow[1][4]

IsomerDistinction Start Unknown Trimethoxybenzyl Sample H1_NMR 1H NMR Acquisition Start->H1_NMR Ar_Region Analyze Aromatic Region (6.5 - 8.0 ppm) H1_NMR->Ar_Region Singlet Signal: 2H Singlet (Equivalent Protons) Ar_Region->Singlet Symmetry Doublets Signal: 2H AB System (Doublets) (J ≈ 8-9 Hz) Ar_Region->Doublets Asymmetry NOE_Check Confirmatory NOE Experiment Irradiate Aldehyde/Benzylic H Singlet->NOE_Check Doublets->NOE_Check Isomer345 ID: 3,4,5-Trimethoxybenzyl (Symmetric) Isomer234 ID: 2,3,4-Trimethoxybenzyl (Asymmetric) NOE_Ar NOE to Ar-H observed NOE_Check->NOE_Ar NOE_OMe NOE to OMe observed NOE_Check->NOE_OMe NOE_Ar->Isomer345 NOE_OMe->Isomer234

Caption: Figure 1. Logical workflow for the spectroscopic differentiation of trimethoxybenzyl regioisomers based on symmetry and NOE interactions.

Experimental Protocol

To ensure reproducibility and data integrity, follow this standardized acquisition protocol.

Sample Preparation[1][3]
  • Solvent: Deuterated Chloroform (

    
    ) is recommended for optimal resolution of methoxy signals.[1][2][3] DMSO-
    
    
    
    may cause signal broadening due to viscosity but is acceptable if solubility is an issue.[1][2][3]
  • Concentration: Dissolve 10–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Spectral Width: -2 to 14 ppm.[1][2][3]

  • Scans (ns): Minimum 16 scans for high S/N ratio.

  • Relaxation Delay (d1):

    
     1.0 second (ensure accurate integration).
    
  • Temperature: 298 K (25°C).[1][2][3]

Comparative Data Analysis

The following data compares the aldehyde derivatives (benzaldehydes), which are common precursors. The logic applies equally to alcohols and amines, though chemical shifts will vary slightly.[1][2]

1H NMR Spectroscopy (Proton)
Feature3,4,5-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Differentiation Logic
Aromatic Protons Singlet (2H) at

7.14 ppm
Two Doublets (1H each) at

7.59 & 6.80 ppm
Primary Identifier. 3,4,5- isomer has equivalent protons (H2/H6).[1] 2,3,4- isomer has vicinal protons (H5/H6) showing ortho-coupling (

Hz).[1]
Methoxy Groups Two Singlets (Ratio 2:1)

3.94 (6H, 3,5-OMe)

3.90 (3H, 4-OMe)
Three Singlets (Ratio 1:1:1)

4.08, 3.94, 3.91 (3H each)
3,4,5- isomer has a plane of symmetry making 3- and 5-OMe equivalent.[1] 2,3,4- isomer has three distinct environments.[1][2]
Aldehyde Proton Singlet at

9.88 ppm
Singlet at

10.32 ppm
The 2,3,4- aldehyde proton is typically more deshielded due to the ortho-methoxy effect.[1]

Data Sources: BenchChem [1], PubChem [2].

13C NMR Spectroscopy (Carbon)

If 1H NMR is ambiguous due to peak overlap (common in complex mixtures), 13C NMR provides a definitive "signal count."[1][2][3]

Feature3,4,5-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde
Total Signals 7 Signals (excluding solvent)10 Signals (excluding solvent)
Aromatic CH 1 Signal (2 carbons, intense)2 Signals (1 carbon each)
Methoxy Carbons 2 Signals (one intense signal for 3,5-OMe)3 Distinct Signals

Causality: The


 symmetry of the 3,4,5-isomer reduces the number of unique carbon environments. The 2,3,4-isomer is asymmetric, so every carbon atom yields a unique signal.

Advanced Confirmation: 1D NOE / NOESY

For regulatory filings or patent protection, structural proof via Nuclear Overhauser Effect (NOE) is required to confirm regiochemistry.[1][2][3]

Mechanism

NOE relies on the "through-space" interaction (dipolar coupling) between protons within 5 Å.[1][2][3]

  • Target: Irradiate the Aldehyde (-CHO) or Benzylic (

    
    ) proton.[1][2][3]
    
  • Observation: Look for enhancement in nearby signals.[1][2][3]

Interpretation
  • Scenario A (3,4,5-Isomer):

    • Irradiation: Aldehyde proton (~9.8 ppm).[1][2][3]

    • Result: Enhancement of the Aromatic Protons (H2/H6).[1][2][3]

    • Reason: The aldehyde group is flanked by protons on both sides.[1][2][3]

    • NOE to Methoxy? NO. The methoxy groups are at positions 3, 4, and 5, too distant from the aldehyde at C1.

  • Scenario B (2,3,4-Isomer):

    • Irradiation: Aldehyde proton (~10.3 ppm).[1][2][3]

    • Result: Enhancement of ONE Methoxy Group (at C2) and ONE Aromatic Proton (H6).[1][2][3]

    • Reason: The aldehyde at C1 is flanked by a methoxy group at C2 and a proton at C6.[1][2][3]

    • Key Proof: Observation of an NOE between the aldehyde and a methoxy signal confirms the 2,3,4- substitution pattern (specifically the 2-position).[1]

Structural NOE Diagram

Caption: Figure 2. Expected Nuclear Overhauser Effect (NOE) interactions.[1][2][3] Red line indicates the diagnostic CHO-OMe interaction unique to the 2-substituted isomer.[1]

References

  • PubChem. (2025).[1][2][3][4] 2,3,4-Trimethoxybenzaldehyde (CID 75006) Spectral Information. National Library of Medicine.[1][2][3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Benzaldehyde, 2,3,4-trimethoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][1]

Sources

A Guide to the Proton NMR Symmetry and Spectral Analysis of 1-(3,4,5-Trimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3,4,5-trimethoxybenzyl)piperazine, focusing on the critical role of molecular symmetry in determining its spectral features. By comparing its spectrum with those of structurally related alternatives, we aim to provide a clear framework for spectral interpretation and structural verification, essential for professionals in chemical synthesis and drug development.

The Principle of Symmetry in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. A fundamental principle governing NMR is that chemically equivalent protons—those that can be interchanged by a symmetry operation (like a rotation or reflection) or by a rapid conformational change—will have the same chemical shift, resulting in a single resonance signal.[1][2] The structure of 1-(3,4,5-trimethoxybenzyl)piperazine presents a fascinating case study where distinct regions of the molecule exhibit different degrees of symmetry, directly influencing the appearance of its proton NMR spectrum.

The molecule can be deconstructed into two key fragments: the symmetrically substituted 3,4,5-trimethoxybenzyl group and the unsymmetrically substituted piperazine ring. The interplay between these two units dictates the overall spectral pattern.

Structural Analysis and Predicted ¹H NMR Spectrum

A detailed examination of the molecule's structure allows for a precise prediction of its ¹H NMR spectrum.

The 3,4,5-Trimethoxybenzyl Moiety: A Symmetrical System

This aromatic portion of the molecule possesses a high degree of symmetry. A plane of symmetry runs through the C1-C4 axis of the benzene ring and the benzylic methylene (CH₂) group. This symmetry has three major consequences for the ¹H NMR spectrum:

  • Aromatic Protons (H-2', H-6'): The two protons on the aromatic ring are chemically equivalent. Therefore, they are expected to produce a single signal, a singlet, with an integration value of 2H.

  • Methoxy Protons (C3'-OCH₃, C5'-OCH₃): The two methoxy groups at the 3' and 5' positions are also equivalent due to the symmetry plane. They will resonate as a single sharp singlet, integrating to 6H.

  • Methoxy Protons (C4'-OCH₃): The methoxy group at the 4' position lies on the plane of symmetry and is unique. It will produce its own singlet, integrating to 3H.

  • Benzylic Protons (-CH₂-Ar): The two protons of the benzylic methylene group are equivalent and will appear as a singlet integrating to 2H.

The Piperazine Moiety: An Asymmetrical System

In contrast to the benzyl group, the piperazine ring is unsymmetrically substituted. One nitrogen atom is tertiary (attached to the benzyl group), while the other is a secondary amine (-NH). This asymmetry means that the protons on the piperazine ring are not chemically equivalent.[3][4]

  • Piperazine Protons: The piperazine ring typically exists in a rapidly interconverting chair conformation at room temperature. Due to the unsymmetrical substitution, the four methylene groups are not identical. The two CH₂ groups adjacent to the benzyl-substituted nitrogen are in a different chemical environment than the two CH₂ groups adjacent to the NH group. This results in two distinct sets of signals for the piperazine protons. These signals often appear as broad multiplets or triplets around δ 2.4-3.0 ppm.[4][5]

  • Amine Proton (-NH): The proton on the secondary amine will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature and can often be confirmed by its disappearance upon shaking the sample with D₂O.[6]

The following diagram illustrates the distinct proton environments in 1-(3,4,5-trimethoxybenzyl)piperazine.

Caption: Proton environments in 1-(3,4,5-trimethoxybenzyl)piperazine.

Comparative Spectral Analysis

To fully appreciate the spectral features of 1-(3,4,5-trimethoxybenzyl)piperazine, it is instructive to compare it with related structures.

CompoundKey Symmetry FeatureExpected ¹H NMR Spectrum of Piperazine ProtonsAromatic Protons
1-(3,4,5-Trimethoxybenzyl)piperazine (Target) Unsymmetrically substituted piperazineTwo complex multiplets for the two non-equivalent -CH₂-CH₂- environments.One singlet (2H).
Piperazine Highly symmetrical (unsubstituted)One sharp singlet for all 8 protons.[7]N/A
1,4-Dibenzylpiperazine Symmetrically N,N'-disubstitutedOne sharp singlet for all 8 protons.[4]Multiplet for phenyl groups.
1-Benzoylpiperazine Unsymmetrical + Restricted Amide RotationMultiple sets of signals due to slow rotation around the C-N amide bond, leading to observable conformers (rotamers).[3][8][9]Multiplet for phenyl group.

This comparison clearly demonstrates how the substitution pattern and the nature of the substituent dramatically alter the complexity of the piperazine signals. The simple singlets in the symmetrical analogues contrast sharply with the complex multiplets of the title compound. Furthermore, the absence of amide bond-related rotamers in 1-(3,4,5-trimethoxybenzyl)piperazine distinguishes it from N-acyl piperazines, which exhibit more complex spectra due to conformational isomers.[3][4][8]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality spectrum is paramount for accurate analysis. The following protocol outlines the key steps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock setup 6. Set Acquisition Parameters lock->setup acquire 7. Acquire FID setup->acquire process 8. Fourier Transform, Phase & Baseline Correction acquire->process reference 9. Reference Spectrum (TMS at 0 ppm) process->reference integrate 10. Integrate Signals reference->integrate analyze 11. Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3,4,5-trimethoxybenzyl)piperazine.

    • Select an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general organic compounds.

    • Add the solvent (~0.6 mL) to the sample vial, ensuring complete dissolution. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming: The magnetic field is homogenized across the sample volume to achieve sharp, symmetrical peaks. This is a critical step for high resolution.

    • Parameter Setup: Set appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio), pulse angle (e.g., 30-45 degrees), and relaxation delay (e.g., 1-2 seconds).

    • Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform: Convert the time-domain FID signal into the frequency-domain NMR spectrum.

    • Phase and Baseline Correction: Adjust the phase of the peaks to be purely absorptive and correct any distortions in the baseline.

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integration: Determine the relative areas under each peak, which correspond to the relative number of protons generating each signal.

Conclusion

The ¹H NMR spectrum of 1-(3,4,5-trimethoxybenzyl)piperazine is a direct reflection of its molecular structure, governed by the principles of chemical equivalence and symmetry. The symmetrical 3,4,5-trimethoxybenzyl group gives rise to a simple, predictable set of signals, while the unsymmetrically substituted piperazine ring produces more complex multiplets. By understanding these fundamentals and comparing the spectrum to those of related symmetrical and unsymmetrical analogues, researchers can confidently verify the structure of the target compound. This analytical approach underscores the power of NMR spectroscopy as a cornerstone of modern chemical and pharmaceutical research.

References

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link][3][9]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link][4]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link][5]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link][8]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link][1][2]

  • Educator.com. (n.d.). 1H NMR Chemical Shifts. educator.com. [6]

Sources

Mass Fragmentation Pattern of Trimetazidine Impurity A vs. Trimetazidine API: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, distinguishing an Active Pharmaceutical Ingredient (API) from its structurally similar impurities is a critical regulatory requirement (ICH Q3A/Q3B). Trimetazidine (TMZ), an anti-ischemic agent, presents a unique analytical challenge when profiled against its primary related substance, Trimetazidine Impurity A .

Trimetazidine API is chemically defined as 1-(2,3,4-trimethoxybenzyl)piperazine , whereas Impurity A is its positional isomer, 1-(3,4,5-trimethoxybenzyl)piperazine [1]. Because both compounds share the exact same molecular weight (266.34 g/mol ) and elemental composition, they exhibit nearly identical mass fragmentation patterns. As a Senior Application Scientist, the most common pitfall I observe in TMZ impurity profiling is an over-reliance on mass spectrometry alone. A robust, self-validating analytical system must couple orthogonal techniques: high-resolution chromatographic retention time (RT) for spatial resolution, and tandem mass spectrometry (MS/MS) for structural confirmation[2].

Mechanistic Analysis of Mass Fragmentation

To design a reliable detection method, we must first understand the causality behind the molecules' behavior inside the mass spectrometer.

During Electrospray Ionization in positive mode (ESI+), the secondary amine of the piperazine ring in both the API and Impurity A acts as a strong proton acceptor, yielding an abundant precursor ion of [M+H]+ at m/z 267 [3].

Upon subjecting this precursor ion to Collision-Induced Dissociation (CID), the fragmentation pathways are driven by the thermodynamic stability of the resulting product ions:

  • Primary Cleavage (m/z 181): The most favorable fragmentation is the cleavage of the C-N bond between the benzyl carbon and the piperazine nitrogen. This results in the neutral loss of the piperazine ring (86 Da) and the formation of a highly resonance-stabilized trimethoxybenzyl carbocation at m/z 181 [3].

  • Secondary Cleavage (m/z 166): The m/z 181 product ion undergoes further fragmentation via the loss of a methyl radical (•CH3, 15 Da) from one of the methoxy groups, generating a radical cation at m/z 166 [3].

  • Piperazine Fragment (m/z 85/87): At higher collision energies, charge retention on the piperazine moiety can also be observed, yielding minor product ions in the m/z 85-87 range[3].

Because the only difference between the API and Impurity A is the position of the methoxy groups (2,3,4- vs. 3,4,5-), the steric and electronic differences are too subtle to produce unique m/z values. Therefore, differentiation relies entirely on upstream chromatographic separation.

Comparative Data Summary

The table below summarizes the quantitative MS/MS parameters. Notice that the mass-to-charge ratios are identical; the analytical discriminator is the chromatographic separation prior to ionization.

CompoundSubstitution PatternPrecursor Ion [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Neutral Loss
Trimetazidine (API) 1-(2,3,4-trimethoxybenzyl)267.2181.1166.186 Da (Piperazine)
Impurity A 1-(3,4,5-trimethoxybenzyl)267.2181.1166.186 Da (Piperazine)

Analytical Workflow Visualization

G Start Trimetazidine Sample (API + Impurities) LC UHPLC C18 Separation (Resolves Positional Isomers) Start->LC API Trimetazidine API RT: t1 | [M+H]+ 267 LC->API 2,3,4-methoxy ImpA Impurity A RT: t2 |[M+H]+ 267 LC->ImpA 3,4,5-methoxy CID CID Fragmentation (15-45 eV) API->CID ImpA->CID Frag1 m/z 181 (Trimethoxybenzyl Cation) CID->Frag1 Frag2 m/z 166 (Loss of Methyl) CID->Frag2 Frag3 m/z 85 (Piperazine Fragment) CID->Frag3

Figure 1: LC-MS/MS workflow for resolving and fragmenting Trimetazidine and Impurity A.

Self-Validating Experimental Protocol: LC-MS/MS Differentiation

To build a self-validating system, every step of the methodology must be designed to prevent false positives caused by the identical mass spectra of these isomers.

Step 1: Sample Preparation
  • Procedure: Dissolve the synthesized API sample in a diluent matching the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).

  • Causality: Injecting a sample dissolved in a high-organic solvent into a highly aqueous mobile phase causes the "strong solvent effect," leading to peak broadening and co-elution. Because baseline separation is our only method of distinguishing Impurity A from the API, maintaining sharp peak shapes is non-negotiable.

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Causality: The 2,3,4-methoxy configuration of the API has a slightly different dipole moment and steric bulk compared to the more symmetrical 3,4,5-methoxy configuration of Impurity A. A shallow gradient ensures these subtle polarity differences are fully exploited by the C18 stationary phase, resulting in distinct retention times.

Step 3: Mass Spectrometry (MS/MS) Configuration
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Multiple Reaction Monitoring (MRM):

    • Transition 1 (Quantifier): m/z 267.2 → 181.1 (Collision Energy: ~15 eV)

    • Transition 2 (Qualifier): m/z 267.2 → 166.1 (Collision Energy: ~30 eV)

  • Causality: Monitoring two transitions ensures that we are not detecting a random isobaric interference. The ratio between the 181.1 and 166.1 product ions must remain consistent across both the API and Impurity A peaks to confirm their structural identity.

Conclusion

While Trimetazidine API and Impurity A share an identical mass fragmentation pattern characterized by a dominant m/z 181 trimethoxybenzyl cation, they can be reliably quantified and distinguished by coupling optimized reversed-phase chromatography with tandem mass spectrometry. For absolute structural elucidation during initial method validation, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to definitively map the ortho/meta/para coupling of the methoxy groups[2].

References

  • Metabolic study of trimetazidine using ultra- high performance liquid chromatography- tandem mass spectrometry Semantic Scholar URL
  • 1-(3,4,5-TRIMETHOXY-BENZYL)
  • A Comparative Guide to Assessing the Purity of Synthesized N-Boc-Trimetazidine Benchchem URL

Sources

Infrared (IR) spectrum analysis of 1-(3,4,5-Trimethoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Infrared (IR) Spectrum Analysis of 1-(3,4,5-Trimethoxybenzyl)piperazine: A Comparative Guide for Pharmaceutical QA/QC

In pharmaceutical development, 1-(3,4,5-Trimethoxybenzyl)piperazine serves as a critical intermediate, most notably in the synthesis of the anti-ischemic drug Trimetazidine. Ensuring the structural integrity of this intermediate requires robust analytical methodologies.

This guide objectively compares the IR spectral fingerprint of 1-(3,4,5-Trimethoxybenzyl)piperazine against its structural alternatives, and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus traditional Potassium Bromide (KBr) transmission methods for its quantification.

Spectral Fingerprint: Product vs. Structural Alternatives

To validate the synthesis and purity of 1-(3,4,5-Trimethoxybenzyl)piperazine, its IR spectrum must be distinguished from both its synthetic precursors and structurally similar analogs. The compound features two critical moieties: a piperazine ring (containing a reactive secondary amine) and a trimethoxybenzyl group.

  • The Target Product: 1-(3,4,5-Trimethoxybenzyl)piperazine exhibits a distinct secondary amine (N–H) stretch at ~3269 cm⁻¹ and a strong asymmetric ether (C–O–C) stretch at ~1242 cm⁻¹[1].

  • Alternative 1 (The Precursor): 3,4,5-Trimethoxybenzaldehyde. During reductive amination, the disappearance of the strong carbonyl (C=O) stretch at ~1690 cm⁻¹ is the primary marker of successful conversion.

  • Alternative 2 (The Analog): 1-Benzylpiperazine (BZP). A common raw material that lacks methoxy groups. It will show the N–H stretch but completely lack the C–O–C ether stretch at 1242 cm⁻¹, allowing for rapid differentiation.

Pathway A 3,4,5-Trimethoxybenzaldehyde (Precursor) C Reductive Amination A->C C=O (~1690 cm⁻¹) B Piperazine (Reactant) B->C N-H (~3200 cm⁻¹) D 1-(3,4,5-Trimethoxybenzyl)piperazine (Target Product) C->D E IR Spectral Validation (Peak Monitoring) D->E C-O-C (~1242 cm⁻¹) Secondary N-H (~3269 cm⁻¹)

Synthesis and IR spectral monitoring pathway of 1-(3,4,5-Trimethoxybenzyl)piperazine.

Table 1: Key IR Spectral Markers (Product vs. Alternatives)
Functional GroupWavenumber (cm⁻¹)1-(3,4,5-Trimethoxybenzyl)piperazine3,4,5-Trimethoxybenzaldehyde1-Benzylpiperazine (BZP)
N–H Stretch ~3269Present (Secondary Amine)AbsentPresent
C=O Stretch ~1690AbsentPresent (Aldehyde)Absent
C–O–C Stretch ~1242Present (Methoxy)Present (Methoxy)Absent
C=C Aromatic ~1605PresentPresentPresent

Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet

When analyzing powdered pharmaceutical intermediates, the choice of IR sampling technique directly impacts data integrity.

The Moisture Masking Problem: The most critical functional group in 1-(3,4,5-Trimethoxybenzyl)piperazine is the secondary amine (N–H), which acts as the coupling site for downstream drug synthesis. KBr is highly hygroscopic. Even trace amounts of absorbed water in a KBr pellet will produce a broad, intense O–H stretching band between 3500–3200 cm⁻¹[2]. This water band completely masks the weaker N–H stretch of the piperazine ring[2], leading to false negatives in structural validation.

Conversely, ATR-FTIR utilizes a diamond or germanium crystal, requiring no hygroscopic matrix[3]. This preserves the integrity of the 3269 cm⁻¹ region, making ATR the superior alternative for piperazine derivatives[4].

Workflow Start Solid Powder Sample ATR ATR-FTIR Method Start->ATR KBr KBr Pellet Method Start->KBr ATR_Step Direct Compression on Diamond Crystal ATR->ATR_Step KBr_Step Grind with KBr Press at 10 Tons KBr->KBr_Step ATR_Pro No Moisture Interference Preserves N-H Band ATR_Step->ATR_Pro KBr_Con Hygroscopic KBr Masks N-H Band KBr_Step->KBr_Con

Decision tree comparing ATR-FTIR and KBr pellet workflows for piperazine derivatives.

Table 2: Performance Comparison for Piperazine Derivatives
MetricATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
N-H Band Resolution Excellent (No water interference)Poor (Masked by KBr moisture)
Sample Preparation None (Direct analysis)High (Grinding, pressing)
Sample Recovery 100% (Non-destructive)0% (Mixed into KBr matrix)
Quantitative Accuracy High (Fixed pathlength)Variable (Depends on pellet thickness)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to prevent baseline drift and spectral artifacts.

Protocol A: ATR-FTIR Analysis (Recommended)
  • System Suitability & Background: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Run a background scan (air) immediately before the sample.

    • Causality: Subtracts atmospheric water vapor and CO₂, establishing a true zero-absorbance baseline. Failure to do this results in negative peaks.

  • Sample Application: Deposit ~5 mg of 1-(3,4,5-Trimethoxybenzyl)piperazine powder directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply consistent pressure (e.g., 75 psi).

    • Causality: The evanescent IR wave penetrates only 0.5–2 µm into the sample[4]. Intimate, high-pressure contact is mandatory to achieve a sufficient signal-to-noise ratio.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans.

  • Validation Check: Inspect the baseline at 3800 cm⁻¹. If the baseline slopes upward at lower wavenumbers, it indicates poor sample contact or particle scattering. Re-apply pressure and rescan.

Protocol B: KBr Pellet Transmission (Alternative)
  • Matrix Preparation: Dry spectral-grade KBr at 105°C for a minimum of 24 hours and store in a desiccator.

    • Causality: Removes absorbed moisture that would otherwise mask the piperazine N–H stretch[2].

  • Milling: Weigh exactly 1 mg of the compound and 100 mg of dried KBr. Grind together in an agate mortar for 3–5 minutes.

    • Causality: A 1% concentration prevents total absorption (peak "bottoming out"), ensuring the data adheres to the Beer-Lambert law for quantitative analysis[3].

  • Pressing: Transfer the homogenized powder to a 13 mm die. Apply a vacuum for 1 minute, then press at 10 tons of pressure for 2 minutes.

    • Causality: The vacuum removes entrapped air. Without it, the pellet will be cloudy, causing severe baseline drift due to stray light scattering[3].

  • Data Acquisition: Place the pellet in the transmission holder and scan against a blank KBr pellet background.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR)
  • Source: jascoinc.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • Attenuated Total Reflection (ATR)

Sources

A Comprehensive Guide to Determining the Relative Response Factor (RRF) for Trimetazidine Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, scientifically-grounded methodology for calculating the Relative Response Factor (RRF) of Trimetazidine Impurity A, a critical parameter for the accurate quantification of this impurity in Trimetazidine drug substances and products. As drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. A crucial aspect of this is the precise control of impurities, which requires robust and accurate analytical methods. This document moves beyond a simple protocol, delving into the causality behind experimental choices to equip researchers with the expertise to perform this analysis confidently and in compliance with global regulatory standards.

The Principle and Necessity of the Relative Response Factor (RRF)

In High-Performance Liquid Chromatography (HPLC) with UV detection, the detector's response (measured as peak area) is not always identical for different compounds, even at the same concentration. This is because the response is dependent on the molar absorptivity of each molecule at the chosen wavelength. When quantifying impurities, especially when a certified reference standard for every impurity is not used in routine analysis, this difference in response can lead to significant errors in reporting impurity levels.[1][2]

The Relative Response Factor (RRF) is a correction factor that accounts for this difference in detector sensitivity between an impurity and the Active Pharmaceutical Ingredient (API).[3][4] It is the ratio of the response factors of the impurity and the API under identical chromatographic conditions.[1]

Response Factor (RF) = Peak Area / Concentration [5]

Relative Response Factor (RRF) = Response Factor of Impurity / Response Factor of API [4]

By establishing the RRF, we can accurately calculate the concentration of an impurity using the API's reference standard, a practice that is both efficient and compliant with regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][6] The ICH Q3A(R2) and Q3B(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities, underscore the importance of accurate quantification.[7][8][9]

For Trimetazidine and its Impurity A, their chemical structures are closely related but differ in the substitution pattern on the benzene ring.

  • Trimetazidine: 1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine[10]

  • Trimetazidine EP Impurity A: 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine[][12]

This structural difference, though subtle, can alter the molecule's chromophore and thus its UV absorbance, making an experimentally determined RRF essential for accurate analysis.

Experimental Workflow for RRF Determination

The determination of RRF is a validation exercise that must be conducted with precision. The workflow involves establishing the linearity of the detector response for both the Trimetazidine API and Trimetazidine Impurity A. The ratio of the slopes of their respective calibration curves provides the RRF.

Below is a Graphviz diagram illustrating the complete workflow.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_calc Phase 3: Calculation & Application standards Obtain Certified Reference Standards (Trimetazidine & Impurity A) stock Prepare Individual Stock Solutions (Accurate Weighing is Critical) standards->stock dilutions Prepare Linearity Solutions (At least 5 concentration levels) stock->dilutions hplc Inject Solutions into Validated HPLC-UV/PDA System dilutions->hplc data Acquire Chromatographic Data (Peak Area vs. Concentration) hplc->data curves Plot Calibration Curves (API and Impurity) data->curves slopes Determine Slopes (Response Factors) Check Linearity (r² > 0.99) curves->slopes rrf Calculate RRF (RRF = Slope_Impurity / Slope_API) slopes->rrf quant Use RRF for Routine Impurity Quantification rrf->quant

Caption: Workflow for RRF Determination

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, aligning with the principles of USP General Chapter <1225> Validation of Compendial Procedures.[13][14]

Instrumentation and Chromatographic Conditions

The choice of a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) or a multi-wavelength UV detector is crucial. A PDA detector is highly recommended as it allows for the verification of peak purity, ensuring that no co-eluting peaks are interfering with the analysis.

Table 1: Recommended HPLC Conditions

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLC with PDA/UV DetectorProvides precise control over mobile phase composition and allows for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA standard reverse-phase column offering good retention and resolution for Trimetazidine and its impurities.[15]
Mobile Phase Acetonitrile:Methanol:Buffer (e.g., 45:45:10 v/v/v)A common mobile phase composition for related substance analysis of Trimetazidine.[16]
Buffer 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidBuffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing optimal efficiency.[15]
Detection Wavelength 232 nmTrimetazidine shows significant absorbance at this wavelength, providing good sensitivity.[15][17]
Column Temperature 30 °CMaintaining a constant temperature ensures stable and reproducible retention times.
Injection Volume 10 µLA standard injection volume to avoid column overloading while ensuring adequate response.
Preparation of Solutions

Causality: Utmost accuracy in weighing and dilution is foundational to this procedure. Any error in the concentration of the stock solutions will directly propagate to an error in the final RRF value.

  • Diluent Preparation: Prepare the mobile phase to be used as the diluent to ensure compatibility.

  • Trimetazidine API Stock Solution (S1): Accurately weigh about 25 mg of Trimetazidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.

  • Trimetazidine Impurity A Stock Solution (IS1): Accurately weigh about 25 mg of Trimetazidine Impurity A reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This also yields a concentration of approximately 500 µg/mL.

Preparation of Linearity and Calibration Solutions

Linearity must be established across a range that brackets the expected concentration of the impurity. According to ICH guidelines, this should typically range from the reporting threshold to 120% of the specification limit.[7] For this guide, we will prepare five concentration levels.

Table 2: Preparation of Calibration Standards

LevelVol. of API Stock (S1) to 50 mL (µL)Vol. of Impurity Stock (IS1) to 50 mL (µL)Final Approx. API Conc. (µg/mL)Final Approx. Impurity Conc. (µg/mL)
1 (LOQ)50500.50.5
2 (50%)2502502.52.5
3 (100%)5005005.05.0
4 (120%)6006006.06.0
5 (150%)7507507.57.5

Note: Separate sets of dilutions for the API and the impurity should be prepared to avoid any potential for co-elution issues impacting peak area integration, although injecting them from the same vial if well-resolved is also acceptable.

System Suitability and Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the 100% level solution (Level 3) five times. The system is suitable for use if the relative standard deviation (%RSD) for the peak areas of both Trimetazidine and Impurity A is not more than 2.0%.

  • Inject each linearity solution in duplicate.

Data Processing and RRF Calculation

Linearity Analysis

For both Trimetazidine and Impurity A, plot a graph of the mean peak area versus concentration (in µg/mL). Perform a linear regression analysis to obtain the slope, y-intercept, and the coefficient of determination (r²).

Trustworthiness Check: The method is considered linear if the r² value is ≥ 0.999. The y-intercept should be negligible compared to the response at 100% concentration.

Table 3: Example Linearity Data and Regression Output

AnalyteSlope (Response Factor)Y-Intercept
Trimetazidine API 55,4301,2500.9995
Trimetazidine Impurity A 49,8709800.9992
RRF Calculation

The RRF is calculated as the ratio of the slopes obtained from the linearity plots.[18]

Formula:

RRF = Slope of Impurity A / Slope of Trimetazidine API

Example Calculation:

Using the data from Table 3:

RRF = 49,870 / 55,430 = 0.90

This RRF value of 0.90 indicates that Trimetazidine Impurity A has a detector response that is 90% of the response of the Trimetazidine API at the same concentration and at a wavelength of 232 nm.

Application of RRF in Routine Analysis

Once the RRF is established and validated, it can be used to calculate the percentage of Impurity A in a test sample without needing to use an Impurity A reference standard for each run.

Formula for Impurity Calculation:

% Impurity A = (Area_Impurity / Area_API) * (Conc_API / Conc_Sample) * (1 / RRF) * 100

Where:

  • Area_Impurity: Peak area of Impurity A in the sample chromatogram.

  • Area_API: Peak area of the API in the standard solution chromatogram.

  • Conc_API: Concentration of the API in the standard solution.

  • Conc_Sample: Concentration of the sample solution.

  • RRF: The experimentally determined Relative Response Factor (0.90 in our example).

Factors Influencing RRF and Best Practices

The RRF is highly dependent on the specific chromatographic conditions.[2] Any changes to the method may alter the RRF, requiring it to be re-determined. Key factors include:

  • Detection Wavelength: A change in wavelength can significantly impact the relative absorbance of the two compounds.

  • Mobile Phase Composition: Changes in pH or solvent ratio can affect the analytes' spectral properties.

  • Column Chemistry: Different column brands, even with the same stationary phase (e.g., C18), can lead to slight variations in selectivity and response.

Therefore, it is critical to perform a robustness study during method validation to understand the effect of minor variations on the RRF. The RRF should be verified periodically and re-established if any significant changes are made to the analytical method.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. (2024). Available from: [Link]

  • Neuroquantology. Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form. (2026). Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. (2025). Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). Available from: [Link]

  • Chromatography Today. What is a Response Factor?. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Available from: [Link]

  • Der Pharma Chemica. Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride. Available from: [Link]

  • Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. (2025). Available from: [Link]

  • Rasayan Journal. THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). (2011). Available from: [Link]

  • IKEV. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Available from: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • GM Binder. Usp 1225 validation of compendial procedures pdf. Available from: [Link]

  • Academia.edu. validation of high performance liquid chromatography (hplc) method for determination of trimetazidine in pharmaceutical dosage forms. Available from: [Link]

  • SIELC. HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column. Available from: [Link]

  • ResearchGate. Development and validation of the HPLC method for the analysis of trimetazidine hydrochloride in bulk drug and pharmaceutical dosage forms. (2025). Available from: [Link]

  • European Pharmacopoeia. General Information: New Expression of Acceptance Criteria in the Test for Related Substances. Available from: [Link]

  • Veeprho. Trimetazidine Impurities and Related Compound. Available from: [Link]

  • Google Patents. US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection. (2017).
  • Semantic Scholar. Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. Available from: [Link]

  • Protheragen. Trimetazidine EP Impurity A. Available from: [Link]

  • ResearchGate. Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. (2018). Available from: [Link]

  • Zamann Pharma Support GmbH. European Pharmacopoeia (EP). Available from: [Link]

  • MICROSOLV. Relative Response Factor (RRF) in HPLC. (2026). Available from: [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). Available from: [Link]

  • ResearchGate. Identification and characterization of the human urinary metabolites of trimetazidine using liquid chromatography high resolution mass spectrometry, an anti-doping perspective. (2025). Available from: [Link]

  • EDQM FAQs. How should the test requirements be applied in related substances tests?. (2021). Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • EMA. Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. Available from: [Link]

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Safety Operating Guide

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex Active Pharmaceutical Ingredient (API) intermediates like 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride (CAS 52146-35-7 / 1173023-60-3) requires moving beyond basic Safety Data Sheet (SDS) compliance. As an impurity and intermediate in the synthesis of Trimetazidine, this compound presents specific physicochemical hazards that dictate strict operational and disposal logistics.

As drug development professionals, understanding the causality behind these safety protocols ensures that your laboratory remains a self-validating, secure environment. This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of this compound.

Hazard Profiling & Mechanistic Causality

To design an effective disposal protocol, we must first understand the mechanistic reasons behind the chemical's hazard classifications:

  • Combustible Solid Dynamics: As a finely divided organic salt, 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride is classified as a . The accumulation of fine organic dusts can be charged electrostatically by turbulence. If suspended in air, any source of ignition (flame, spark, or static discharge) can cause rapid ignition and potential explosion.

  • Aquatic Toxicity (WGK 3): This compound is categorized under Water Hazard Class 3 (WGK 3), meaning it is. Piperazine derivatives exhibit high environmental persistence and can severely disrupt local aquatic ecosystems if discharged into municipal sewer systems[1][2].

  • Thermal Decomposition Byproducts: When subjected to high heat, the hydrochloride salt of a nitrogenous base undergoes thermal decomposition. This process generates highly toxic nitrogen oxides (NOx) and corrosive3[3], necessitating specialized destruction methods.

Quantitative Logistics & PPE Requirements

Before initiating any handling or disposal procedures, ensure the following quantitative parameters and engineering controls are met.

ParameterSpecification / RequirementCausality / Rationale
Water Hazard Class WGK 3 (Extremely Hazardous)High environmental persistence; severe aquatic toxicity[2].
Storage Temperature Ambient (Room Temperature)Chemically stable under standard laboratory conditions.
Incineration Temp. > 1000°CEnsures complete thermal destruction of the stable piperazine ring.
Aqueous Waste pH 6.0 - 8.0Prevents acid-base gas evolution and pressure buildup in sealed waste carboys.
Respirator Spec N95 or P100 ParticulateBlocks inhalation of irritating, finely divided organic dusts.

Step-by-Step Disposal and Spill Management Protocol

This protocol is designed as a self-validating system. Each step contains a built-in verification check to ensure operational integrity.

Phase 1: Containment and Collection (Spill Scenario)
  • Eliminate Ignition Sources: Because the powder is a combustible solid, immediately power down all nearby magnetic stirrers, hotplates, and non-explosion-proof equipment[4].

  • Dust-Free Collection: Don an N95/P100 respirator, nitrile gloves, and an anti-static lab coat. Do NOT dry sweep. Dry sweeping generates electrostatic charges and aerosolizes the API. Instead, lightly moisten the spilled powder with a compatible inert solvent (e.g., water) to bind the dust, OR use a specialized HEPA-filtered vacuum designed for combustible dusts[1].

    • Self-Validation Check: Visually inspect the area with a flashlight held at a low angle to the benchtop/floor to ensure no fine particulate residue remains.

  • Primary Packaging: Transfer the collected solid into a high-density polyethylene (HDPE) waste container. Ensure the container is grounded or static-dissipative to prevent spark generation during transfer.

Phase 2: Routine Waste Segregation
  • Solid Waste: Keep 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride waste strictly segregated from strong oxidizing agents to prevent spontaneous exothermic reactions[1].

  • Aqueous Waste: If the compound is dissolved in water or organic solvents (e.g., HPLC effluent), collect it in vented carboys.

    • Self-Validation Check: Verify the pH of the aqueous waste is between 6.0 and 8.0 before sealing the carboy. Acidic or highly basic mixtures can cause unexpected pressure buildup.

Phase 3: Final Destruction Routing
  • Licensed Chemical Destruction: Under no circumstances should aqueous rinses or solid residues be discharged into the municipal sewer[5]. Route all sealed, labeled containers to a licensed hazardous waste destruction facility.

  • Controlled Incineration: Specify to your waste vendor that the material requires 4[4]. Because of the nitrogen and chloride content, the incinerator must utilize alkaline scrubbers (typically NaOH-based) to neutralize the evolved NOx and HCl gases before atmospheric release.

Logical Workflow Diagram

The following diagram maps the logical decision tree for segregating and destroying piperazine hydrochloride waste, ensuring compliance with environmental and chemical safety standards.

DisposalWorkflow Start Waste Source: 1-(3,4,5-Trimethoxybenzyl) piperazine HCl Segregation Waste Segregation Protocol Start->Segregation Solid Solid Waste (Powders/Crystals) Segregation->Solid Aqueous Aqueous/Solvent Waste (HPLC Effluent/Rinses) Segregation->Aqueous CollectSolid Collect in Grounded HDPE Containers Solid->CollectSolid CollectAq Collect in Vented Carboys (Verify pH 6-8) Aqueous->CollectAq Incineration Controlled Incineration (>1000°C) CollectSolid->Incineration Licensed Transport CollectAq->Incineration Licensed Transport Scrubbing Alkaline Flue Gas Scrubbing (Neutralizes NOx & HCl) Incineration->Scrubbing Thermal Decomposition

Figure 1: Logical workflow for the segregation, collection, and destruction of piperazine HCl waste.

References

  • 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride ≥95% - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • O-PHTHALALDEHYDE - Sdfine (Combustible Solid & WGK 3 Guidelines) Source: sdfine.com URL:

  • Chemical Safety Data Sheet MSDS / SDS - FMOC-PIPERAZINE HYDROCHLORIDE - ChemicalBook Source: chemicalbook.com URL:4

  • SAFETY DATA SHEET - MilliporeSigma (Piperazine Derivatives) Source: sigmaaldrich.com URL:

  • SAFETY DATA SHEET - TCI Chemicals (Piperazine Hydrochloride) Source: tcichemicals.com URL:1

  • Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens Source: ethernet.edu.et URL:3

Sources

Personal protective equipment for handling 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Architecture

Handling 1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride requires more than standard "lab hygiene." As a piperazine derivative, this compound carries a structural alert for sensitization . While often classified as an irritant (H315, H319, H335) and harmful if swallowed (H302), the piperazine moiety presents a risk of respiratory and dermal sensitization upon repeated exposure.

The Scientist's Perspective: The danger isn't just acute toxicity; it is the development of an immune-mediated response (asthma or contact dermatitis) that can permanently restrict a researcher from handling similar amines in the future.

Hazard Decision Logic

The following diagram illustrates the decision pathway for PPE selection based on the compound's specific hazard properties.

HazardLogic Compound 1-(3,4,5-Trimethoxybenzyl) piperazine HCl Hazard Piperazine Moiety (Sensitizer Potential) Compound->Hazard State Physical State: Fine Powder Compound->State Risk2 Dermal Risk (Absorption/Contact) Hazard->Risk2 Risk1 Inhalation Risk (Aerosolization) State->Risk1 Control1 Engineering Control: Fume Hood (Required) Risk1->Control1 Control2 PPE: Double Nitrile + Resp Protection (N95/P100) Risk2->Control2 Control1->Control2 Supplemented by

Figure 1: Risk assessment logic flow linking chemical structure to required engineering controls and PPE.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum regulatory requirements, prioritizing long-term health safety.

Protection ZoneMinimum RequirementEnhanced Requirement (High Quantity/Powder)Scientific Rationale
Respiratory N95 Respirator (if outside hood)P100 / PAPR Piperazine dusts are lightweight and easily aerosolized. N95 filters 95% of particles; P100 filters 99.97%, essential for sensitizers.
Dermal (Hands) Nitrile Gloves (0.11 mm, min)Double Gloving (Nitrile)Prevents micro-contamination during doffing. The outer glove takes the burden of static-cling dust.
Ocular Safety Glasses (Side shields)Chemical Goggles Powder can drift around glasses. Goggles seal the ocular cavity against fine particulate entry.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or Disposable CoatCotton retains dust. Disposable layers prevent migration of the chemical from the lab to common areas.

Critical Operational Rule: Never handle the dry powder on an open bench. All weighing must occur inside a certified chemical fume hood.

Operational Protocol: Safe Weighing & Solubilization

The highest risk of exposure occurs during the transition from solid to solution. Static electricity can cause the powder to "jump" or disperse unexpectedly.

The "Static-Neutral" Weighing Workflow

Pre-requisites:

  • Calibrated Balance inside Fume Hood.

  • Anti-static gun (Zerostat) or ionizer bar.

  • Solvent (e.g., DMSO or Methanol) pre-aliquoted.

Step-by-Step Methodology:

  • Engineering Check: Verify fume hood flow is >100 fpm (face velocity).

  • Donning: Put on inner gloves (taped to lab coat cuffs if possible), then outer gloves. Don N95 respirator.

  • Static Elimination: Aim the anti-static gun at the source container and the weighing boat. Squeeze the trigger slowly to neutralize surface charge. Why? This prevents the powder from repelling off the spatula.

  • Transfer:

    • Open container only inside the hood.

    • Transfer required amount to the weighing boat.

    • Immediately recap the source container.[1]

  • Solubilization (The Containment Step):

    • Do not move the powder boat to the bench.

    • Add the solvent directly to the weighing boat (if volume permits) or transfer powder to a pre-filled vial using a funnel.

    • Once in solution, the inhalation risk drops to near zero (unless aerosolized).

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent or water). Do not dry dust; this relaunches particles.

    • Dispose of the outer gloves immediately into the solid waste stream inside the hood.

WeighingProtocol Start Start: Check Hood Flow Static Neutralize Static Charge (Gun/Ionizer) Start->Static Weigh Transfer Solid to Boat Static->Weigh Cap Recap Source Container (IMMEDIATELY) Weigh->Cap Solubilize Add Solvent to Solid (Create Liquid State) Cap->Solubilize Clean Wet Wipe Decontamination Solubilize->Clean Doff Remove Outer Gloves Clean->Doff

Figure 2: Step-by-step workflow for handling the solid compound to minimize aerosolization risks.

Emergency Response & Disposal
Accidental Spill (Powder)
  • Evacuate: If a large container (>10g) drops and disperses dust outside the hood, evacuate the immediate area for 15 minutes to allow settling.

  • PPE Up: Wear N95/P100 and double gloves.

  • Wet Method: Cover the spill with paper towels soaked in water or ethanol. Do not sweep dry.

  • Collection: Scoop the wet slurry into a hazardous waste bag.

Exposure First Aid[1][2]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents on skin (increases absorption).

  • Eye Contact: Flush for 15 minutes.

Disposal (Environmental Compliance)

This compound contains nitrogen and chloride.[3]

  • Solid Waste: Dispose of in "Hazardous Solid Waste" (Incineration recommended).

  • Liquid Waste: Dispose of in "Non-Halogenated Organic Waste" (if dissolved in DMSO/MeOH) or "Aqueous Waste" depending on the solvent.

  • Container: Triple rinse the empty bottle with solvent before discarding as glass waste.

References
  • PubChem. (n.d.). Compound Summary: Trimetazidine dihydrochloride (Structural Analog). National Library of Medicine. Retrieved from [Link].

  • HSE (Health and Safety Executive). (n.d.). Asthmagens: Piperazine and its salts. Critical guidance on piperazine sensitization. Retrieved from [Link].

Sources

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